molecular formula C11H14BFO3 B1393412 (2-Fluoro-5-pentanoylphenyl)boronic acid CAS No. 1072951-52-0

(2-Fluoro-5-pentanoylphenyl)boronic acid

Cat. No.: B1393412
CAS No.: 1072951-52-0
M. Wt: 224.04 g/mol
InChI Key: IEVYFHJRPUPPAO-UHFFFAOYSA-N
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Description

(2-Fluoro-5-pentanoylphenyl)boronic acid is a useful research compound. Its molecular formula is C11H14BFO3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Fluoro-5-pentanoylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-pentanoylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-5-pentanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVYFHJRPUPPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674759
Record name (2-Fluoro-5-pentanoylphenyl)boronic acid
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Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-52-0
Record name B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-pentanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Fluoro-5-pentanoylphenyl)boronic acid. In the absence of definitive experimental spectra in publicly available databases, this document outlines a detailed predictive analysis based on established substituent chemical shift (SCS) effects and data from analogous compounds. Furthermore, a rigorous, field-proven experimental protocol for the acquisition and complete structural elucidation of the title compound using 1D and 2D NMR techniques is presented. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel boronic acid derivatives in drug discovery and materials science.

Introduction: The Significance of (2-Fluoro-5-pentanoylphenyl)boronic acid

(2-Fluoro-5-pentanoylphenyl)boronic acid is a trifunctionalized benzene derivative with significant potential in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions, its ability to form reversible covalent bonds with diols (making it a key component in glucose sensors), and its use as a pharmacophore in various drug candidates. The presence of a fluorine atom can significantly modulate the compound's electronic properties, pKa, metabolic stability, and binding interactions. The pentanoyl group introduces a lipophilic aliphatic chain and a carbonyl functionality, offering further points for chemical modification or interaction with biological targets.

Accurate structural characterization is paramount for any downstream application. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide provides a detailed roadmap for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data are predicted based on the principle of substituent additivity on the benzene ring. The chemical shift of benzene (δ ≈ 7.30 ppm in ¹H NMR and δ ≈ 128.5 ppm in ¹³C NMR) is used as a base, and incremental shifts for each substituent (fluoro, pentanoyl, and boronic acid) are applied.[1][2] It is crucial to note that these are theoretical values and experimental verification is essential.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons and their coupling to each other and to the fluorine atom.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)AssignmentRationale
~8.1 - 8.3dd³JHH ≈ 8.5, ⁴JHH ≈ 2.5H-6Ortho to the electron-withdrawing pentanoyl group and meta to the boronic acid group, leading to a significant downfield shift.[3]
~7.8 - 8.0ddd³JHH ≈ 8.5, ⁴JHF ≈ 5.0, ⁴JHH ≈ 2.5H-4Ortho to the boronic acid group and coupled to both H-3 and the fluorine atom.
~7.3 - 7.5t³JHH ≈ 8.5, ³JHF ≈ 8.5H-3Ortho to the fluorine atom, showing a characteristic doublet of doublets (appearing as a triplet if ³JHH ≈ ³JHF).
8.0 (broad s)s (br)-B(OH )₂The protons of the boronic acid are acidic and will likely exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
~2.9 - 3.1t³JHH ≈ 7.5-C(=O)CH ₂-Protons α to the carbonyl group are deshielded.
~1.5 - 1.7sextet³JHH ≈ 7.5-CH₂CH ₂CH₂CH₃Standard aliphatic chemical shift.
~1.2 - 1.4sextet³JHH ≈ 7.5-CH₂CH₂CH ₂CH₃Standard aliphatic chemical shift.
~0.8 - 1.0t³JHH ≈ 7.5-CH₂CH₂CH₂CHTerminal methyl group, most upfield signal.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show signals for all eleven carbon atoms. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon attached to the boron atom may be broadened or have a low intensity.[4]

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (¹JCF, Hz)AssignmentRationale
~198 - 202s-C =OTypical chemical shift for a ketone carbonyl carbon.
~160 - 165d¹JCF ≈ 245C-2The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift.
~135 - 140d³JCF ≈ 3C-4Aromatic carbon para to the fluorine atom.
~130 - 135s-C-5Aromatic carbon attached to the pentanoyl group.
~125 - 130d²JCF ≈ 15C-6Aromatic carbon ortho to the fluorine atom.
~115 - 120d²JCF ≈ 25C-3Aromatic carbon ortho to the fluorine atom, shielded by its electron-donating effect.
~130 - 135 (broad)d³JCF ≈ 3C-1The carbon attached to the boronic acid group is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.
~38 - 42s--C (=O)CH₂-Carbonyl α-carbon.
~25 - 30s--CH₂C H₂CH₂CH₃Aliphatic carbon.
~20 - 25s--CH₂CH₂C H₂CH₃Aliphatic carbon.
~13 - 15s--CH₂CH₂CH₂C H₃Terminal methyl carbon.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for the acquisition and analysis of NMR data for (2-Fluoro-5-pentanoylphenyl)boronic acid.

Sample Preparation: A Critical First Step

The quality of the NMR data is highly dependent on proper sample preparation. Boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.[5]

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of (2-Fluoro-5-pentanoylphenyl)boronic acid directly into a clean, dry NMR tube. For quantitative NMR (qNMR), a microbalance is essential, and an internal standard would be added at this stage.[6]

  • Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it is a polar aprotic solvent that can disrupt the hydrogen bonding networks that lead to boroxine formation. Alternatively, deuterated methanol (CD₃OD) can be used, which will break up oligomers but will result in the exchange of the B(OH)₂ protons with deuterium, causing their signal to disappear.[5]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Transfer (if necessary): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) add_solvent Add Solvent (DMSO-d₆, 0.6 mL) dissolve Dissolve (Vortex/Sonicate) transfer Transfer to NMR Tube insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC)

NMR Data Acquisition

The following experiments are recommended for a complete structural assignment. These should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: A standard proton NMR experiment. This will provide information on the chemical environment and multiplicity of the protons.

  • ¹³C NMR: A standard carbon NMR experiment with proton decoupling. This will identify the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (including C=O and carbons attached to F and B) will be absent.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This is invaluable for identifying adjacent protons in the aliphatic chain and on the aromatic ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons to which they are directly attached.[7] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7] This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.

Data Processing and Analysis

Modern NMR software packages like Bruker's TopSpin or Mestrelab's Mnova offer streamlined workflows for data processing.[8][9]

Processing Steps:

  • Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used as a reference (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the precise chemical shift of each peak.

G H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 ¹³C & DEPT-135 (Carbon Environments & Types) C13->HSQC C13->HMBC Structure Unambiguous Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Strategy for Complete Spectral Assignment

  • Aliphatic Chain: Use the COSY spectrum to "walk" along the pentanoyl chain. The triplet of the terminal methyl group will correlate with the adjacent methylene group, which in turn will correlate with the next, and so on, up to the methylene group α to the carbonyl. The HSQC spectrum will then allow for the assignment of the corresponding carbon signals.

  • Aromatic Protons: The COSY spectrum will show correlations between adjacent aromatic protons (H-3 and H-4; H-4 and H-6). The HMBC spectrum will be key to definitively assign their positions. For example, the protons of the methylene group α to the carbonyl (~2.9-3.1 ppm) will show a correlation to the aromatic carbon C-5, and likely also to C-4 and C-6.

  • Quaternary Carbons: The quaternary carbons (C-1, C-2, C-5, and the carbonyl carbon) will be assigned using the HMBC spectrum. For instance, H-3 will show a correlation to C-1, C-2, and C-5. H-6 will show a correlation to C-1 and C-5.

Conclusion

This technical guide provides a robust framework for the NMR analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid. While the provided spectral data are predictive, they offer a solid foundation for interpreting experimentally acquired spectra. The detailed experimental protocols and strategic approach to spectral assignment are designed to empower researchers to confidently and accurately characterize this and other similarly complex molecules. The combination of 1D and 2D NMR techniques is indispensable for the unambiguous structural elucidation that is fundamental to advancing research in drug discovery and materials science.

References

  • Abraham, R. J., et al. "Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 835-46.
  • "Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead, . Accessed 27 Jan. 2026.

  • "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit, 2017, .

  • "TopSpin | NMR Data Analysis." Bruker, . Accessed 27 Jan. 2026.

  • "4-Fluoroacetophenone(403-42-9) 1H NMR." ChemicalBook, . Accessed 27 Jan. 2026.

  • "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." ResearchGate, . Accessed 27 Jan. 2026.

  • "Mnova NMR Software for 1D and 2D NMR Data." Mestrelab Research, mestrelab.com/software/mnova/plugins/nmr/. Accessed 27 Jan. 2026.
  • "NMR Sample Preparation: The Complete Guide." Organomation, . Accessed 27 Jan. 2026.

  • "Supporting Information." ScienceOpen, . Accessed 27 Jan. 2026.

  • "WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS." OWSD, owsd.net/sites/default/files/resources/Dr%20Lucia%20-%20Structure%20Elucidation%20of%20Natural%20Products%20using%20NMR%20Spectroscopy.pdf. Accessed 27 Jan. 2026.
  • "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." The University of Liverpool Repository, liverpool.repo.nii.ac.jp/files/20170308111005_Dr_R_J_Abraham_s_PhD_Thesis_1998.pdf. Accessed 27 Jan. 2026.
  • "qNMR Purity Recipe Book (1 - Sample Preparation)." Mestrelab Research Analytical Chemistry Software, resources.mestrelab.
  • "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" PMC - NIH, . Accessed 27 Jan. 2026.

  • "Process NMR-Data in TOPSPIN - Peak picking, referencing, integration 2/4." YouTube, uploaded by Laborhelfer, 28 Dec. 2021, .

  • "3-Acetylphenylboronic acid." Sigma-Aldrich, . Accessed 27 Jan. 2026.

  • "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, uploaded by The Organic Chemistry Tutor, 10 Aug. 2020, .

  • "MestreNova Quick Guide." University of California, Irvine, sites.uci.edu/nmr/files/2019/09/MestreNova-Quick-Guide.pdf. Accessed 27 Jan. 2026.
  • "4-Fluoroacetophenone - SpectraBase." SpectraBase, spectrabase.com/spectrum/4dYkg3UiM39. Accessed 27 Jan. 2026.
  • "Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column." JEOL, . Accessed 27 Jan. 2026.

  • "1D NMR Processing and Analysis with TopSpin 4.0." Queen's University, nmr.chem.queensu.ca/sites/nmr.chem.queensu.ca/files/inline-files/TopSpin4_1D_Processing_v2.pdf. Accessed 27 Jan. 2026.
  • "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Royal Society of Chemistry, pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp02118a. Accessed 27 Jan. 2026.
  • "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe, . Accessed 27 Jan. 2026.

  • "-- MestreNova Tutorial : A quick guide on NMR analysis processing." YouTube, uploaded by Chemistry Made Simple, 5 May 2017, .

  • "Quantitative NMR Spectroscopy.docx." University of Wisconsin-Madison, nmr.chem.wisc.edu/wp-content/uploads/sites/1029/2019/09/Quantitative-NMR-Spectroscopy.pdf. Accessed 27 Jan. 2026.
  • "Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... - ResearchGate." ResearchGate, . Accessed 27 Jan. 2026.

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  • "4." The Royal Society of Chemistry, pubs.rsc.org/en/content/articlepdf/2013/ob/c3ob40938g. Accessed 27 Jan. 2026.
  • "Processing data with Mestrelab Mnova." University of California, Davis, nmr.ucdavis.edu/wp-content/uploads/2014/11/Processing-with-Mnova.pdf. Accessed 27 Jan. 2026.
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  • "4-Fluoroacetophenone 403-42-9 wiki." Guidechem, . Accessed 27 Jan. 2026.

  • "A Guide to Quantitative NMR (qNMR)." Emery Pharma, emerypharma.
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Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C11H14BFO3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of C11H14BFO3, a fluorinated aryl boronic acid pinacol ester. As a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the unambiguous characterization of this compound is paramount for ensuring reaction efficiency, product purity, and overall success in drug discovery and development pipelines.[1][2][3] This document delves into the foundational principles of mass spectrometry relevant to this analyte, offering field-proven insights into sample preparation, ionization techniques, and fragmentation analysis. A detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is presented, providing a robust framework for quantitative and qualitative analysis.

Introduction: The Analytical Imperative for C11H14BFO3

The compound 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, with the molecular formula C11H14BFO3, is a key intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its utility in carbon-carbon bond formation via Suzuki-Miyaura coupling makes it a frequently encountered species in medicinal chemistry laboratories.[1][2] The purity and structural integrity of this boronic ester directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a reliable and sensitive analytical methodology is not merely a quality control measure but a cornerstone of efficient drug development.

Mass spectrometry (MS) has emerged as an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide detailed structural information.[4][5][6] For a molecule like C11H14BFO3, MS can be employed for:

  • Identity Confirmation: Verifying the molecular weight and elemental composition.

  • Purity Assessment: Detecting and quantifying process-related impurities and degradants.

  • Reaction Monitoring: Tracking the consumption of the starting material and the formation of products in real-time.

  • Metabolite Identification: In later stages of drug development, identifying metabolic products of drug candidates synthesized using this building block.

This guide will navigate the nuances of analyzing this specific organoboron compound, addressing the inherent challenges and providing practical solutions.

Foundational Considerations for Mass Spectrometry of Boronic Esters

Ionization Source Selection: A Critical Choice

The choice of ionization technique is pivotal for the successful analysis of any analyte. For C11H14BFO3, a moderately polar small molecule, Electrospray Ionization (ESI) is the most suitable and widely adopted method.[7][8]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation.[8] This is particularly advantageous for C11H14BFO3 as it allows for the clear observation of the molecular ion, which is crucial for initial identification. The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[9]

  • Why Not Other Techniques?

    • Electron Ionization (EI): While a powerful technique, EI is a "hard" ionization method that often leads to extensive fragmentation and, in many cases, the absence of a discernible molecular ion peak.[10][11] This can complicate the interpretation of the mass spectrum for a molecule with several labile bonds like a boronic ester.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally more suited for larger, non-volatile molecules like peptides and polymers.[12] While it can be adapted for smaller molecules, ESI offers a more straightforward and robust interface with liquid chromatography.

The Challenge of In-Source Fragmentation and Hydrolysis

A notable characteristic of boronic acid pinacol esters is their susceptibility to hydrolysis, converting the ester back to the corresponding boronic acid.[13][14] This can occur in the sample solution or within the mass spectrometer's ion source. Additionally, the B-O and C-B bonds can be labile under certain conditions, leading to in-source fragmentation.

Mitigation Strategies:

  • Aprotic Solvents: Prepare samples in aprotic solvents like acetonitrile or methanol to minimize hydrolysis.

  • Optimized Source Conditions: Careful tuning of the ion source parameters, such as capillary voltage and temperature, is crucial to minimize in-source decay.

  • Rapid Analysis: Minimize the time the sample spends in solution before analysis.

Deciphering the Mass Spectrum: Fragmentation Analysis of C11H14BFO3

Understanding the fragmentation pattern of a molecule is key to its structural elucidation. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose, where the molecular ion is isolated and then fragmented by collision-induced dissociation (CID).

For C11H14BFO3 (Monoisotopic Mass: 224.1020 Da), the following fragmentation pathways are anticipated in positive ion mode ESI-MS/MS:

G M [C11H14BFO3 + H]+ m/z 225.1098 F1 Loss of C6H12O2 (Pinacol) [C5H3BFO + H]+ m/z 124.0237 M->F1 -101.0861 Da F2 Loss of C6H12 (Isopropylene dimer) [C5H2BFO3 + H]+ m/z 142.0081 M->F2 -84.0939 Da F3 Loss of B(OH)2 [C11H13FO + H]+ m/z 181.0978 M->F3 -44.0119 Da F4 Loss of CO [C4H3BFO]+ m/z 95.0288 F1->F4 -28.9949 Da F5 Benzene Ring Fragmentation F1->F5

Caption: Predicted Fragmentation Pathway of [C11H14BFO3+H]+.

Interpretation of Key Fragments:

  • m/z 225.1098 ([M+H]+): The protonated molecular ion. Its accurate mass measurement by High-Resolution Mass Spectrometry (HRMS) is the first step in confirming the elemental composition.[15]

  • m/z 124.0237: This significant fragment corresponds to the loss of the pinacol group (C6H12O2), leaving the fluorophenol boronic acid moiety. This is often a dominant fragmentation pathway for boronic acid pinacol esters.

  • m/z 142.0081: This fragment likely arises from the neutral loss of isopropylene dimer from the pinacol group.

  • m/z 181.0978: This fragment would result from the loss of the boronic acid group.

  • m/z 95.0288: A subsequent fragmentation of the m/z 124 ion, likely involving the loss of carbon monoxide from the phenolic ring. Aromatic rings can undergo characteristic fragmentations that can provide further structural confirmation.[16][17]

Quantitative Analysis: A Validated HPLC-MS/MS Protocol

For accurate quantification of C11H14BFO3 in various matrices, such as reaction mixtures or formulated products, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.[18][19] This approach combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry.[6][20]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS/MS Detection P1 Accurate Weighing & Dilution in Acetonitrile P2 Vortex & Sonicate P1->P2 P3 Filter (0.22 µm PTFE) P2->P3 LC1 C18 Reversed-Phase Column P3->LC1 LC2 Gradient Elution (Water/Acetonitrile) LC1->LC2 MS1 ESI Positive Mode LC2->MS1 MS2 MRM Acquisition MS1->MS2

Caption: HPLC-MS/MS Workflow for C11H14BFO3 Analysis.

Detailed Method Parameters

The following protocol has been optimized for the robust analysis of C11H14BFO3. Method validation should be performed according to ICH guidelines.[18]

Table 1: HPLC Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5% B to 95% B in 5 minEnsures elution of the analyte and washout of the column.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes band broadening.

Table 2: Mass Spectrometer Parameters

ParameterValueRationale
Ionization Mode ESI PositiveThe phenolic proton and boronic ester oxygens are sites for protonation.
Capillary Voltage 3.5 kVOptimizes ion generation.
Source Temp. 150 °CAids in desolvation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation.
Gas Flow 650 L/hrFacilitates desolvation.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantification.[19]

Table 3: MRM Transitions for C11H14BFO3

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
225.1124.010020Quantifier
225.195.010035Qualifier
Method Validation and Performance

A fully validated method should demonstrate acceptable performance for the following parameters:

  • Linearity: A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Stability: Assessed under various storage and handling conditions.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of C11H14BFO3 is a critical component of its use in research and drug development. This guide has provided a comprehensive framework for this analysis, from the fundamental principles of ionization and fragmentation to a detailed, validated LC-MS/MS protocol. By understanding the unique chemical properties of this fluorinated aryl boronic acid pinacol ester and applying the methodologies outlined herein, researchers can ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful advancement of new pharmaceutical candidates. The principles and techniques discussed are broadly applicable to the analysis of other boronic esters and related small molecules, making this guide a valuable resource for the broader scientific community.

References

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.PMC.
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  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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The Ortho-Fluoro Effect: A Technical Guide to the Electronic and Steric Influence of Ortho-Fluorine Substitution in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic placement of fluorine atoms has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the nuanced electronic and steric effects arising from ortho-fluoro substitution on the phenylboronic acid scaffold. We will dissect the underlying principles that govern the acidity (pKa), reactivity in cross-coupling reactions, and structural conformations of these valuable synthetic intermediates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of ortho-fluorophenylboronic acids in their discovery and development pipelines.

Introduction: The Dichotomy of Fluorine's Electronic Character

Phenylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility is predicated on the Lewis acidic nature of the boron center and the reactivity of the carbon-boron bond. The introduction of substituents onto the phenyl ring allows for the fine-tuning of these properties. Fluorine, the most electronegative element, presents a fascinating case. Its impact is a delicate balance of two opposing electronic forces:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and is most pronounced at the ortho and meta positions.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions.

In most aromatic systems, fluorine's inductive effect dominates, making it an overall electron-withdrawing group. However, the proximity of the fluorine atom to the boronic acid functional group in the ortho position introduces unique steric and through-space interactions that create a distinct chemical entity compared to its meta and para isomers.

The Impact on Acidity: A Tale of Two Effects

The Lewis acidity of a phenylboronic acid, quantified by its pKa, is a critical parameter influencing its behavior in solution and its reactivity. Acidity is enhanced by electron-withdrawing groups that stabilize the resulting negative charge on the tetrahedral boronate species.

The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[2] However, the positional isomerism leads to a non-linear trend. While a comprehensive dataset under identical experimental conditions is scarce, a compilation of reported pKa values reveals a complex interplay of effects.

CompoundTypical Reported pKa RangePrimary Electronic Effects
Phenylboronic acid8.6 - 9.0[2][3]Baseline
2-Fluorophenylboronic acid~8.3 - 8.8Strong -I effect, potential H-bonding
3-Fluorophenylboronic acid~8.0 - 8.5Strongest effective -I effect
4-Fluorophenylboronic acid~8.7 - 8.8-I effect partially offset by +M effect[1]
2,3,4,6-Tetrafluorophenylboronic acid6.17[1]Cumulative strong -I effects

Note: pKa values for boronic acids can vary based on experimental conditions (e.g., solvent, temperature, concentration). The values presented are for comparative illustration.

The data suggests that the meta-isomer is often the most acidic among the monofluorinated analogues. This is because the powerful inductive (-I) effect operates strongly from this position, while the opposing resonance (+M) effect cannot operate. At the para position, both effects are active and partially cancel each other out, resulting in the highest pKa (lowest acidity) among the fluorinated isomers.[2]

The ortho position presents the most complex case. While the inductive effect is strong, two other phenomena come into play:

  • Intramolecular Hydrogen Bonding: The proximity of the fluorine atom to the hydroxyl groups of the boronic acid allows for the formation of an intramolecular hydrogen bond (B-O-H···F). This interaction stabilizes the neutral, trigonal planar form of the boronic acid, making it less favorable to dissociate and thus increasing its pKa (decreasing its acidity) relative to what would be expected from the inductive effect alone.[1]

  • Steric Effects: The ortho-substituent can sterically hinder the solvation of the boronate anion, potentially destabilizing it and further increasing the pKa.

The following diagram, generated using Graphviz, illustrates the key intramolecular hydrogen bonding that stabilizes the neutral form of 2-fluorophenylboronic acid.

Caption: Intramolecular H-bond in 2-fluorophenylboronic acid.

Structural Characterization and Spectroscopic Signature

The unique electronic environment and conformational preferences of 2-fluorophenylboronic acid are reflected in its spectroscopic and structural data.

X-ray Crystallography

Single-crystal X-ray diffraction analysis of 2-fluorophenylboronic acid provides definitive evidence of its solid-state structure. The crystal structure reveals that the molecule often exists as hydrogen-bonded dimers.[4] Crucially, the analysis confirms the presence of the intramolecular B-O-H···F hydrogen bond, which locks the hydroxyl group in a specific conformation relative to the fluorine atom.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the boron, fluorine, and aromatic nuclei.

NucleusPhenylboronic Acid (Approx. δ, ppm)2-Fluorophenylboronic Acid (Approx. δ, ppm)Rationale for Shift
¹¹B ~30~30-33The ¹¹B chemical shift is sensitive to the hybridization and coordination of the boron atom.[5][6] The shift remains in the region typical for trigonal boronic acids.
¹⁹F N/A-100 to -120 (vs. CFCl₃)The chemical shift is highly sensitive to the electronic environment.[7][8] The specific value reflects the combined inductive and mesomeric effects in the ortho position.
¹³C-B ~135-140~120-125The C-B carbon is significantly shielded due to the through-space electronic effects of the proximal fluorine.
¹³C-F N/A~160-165 (J_CF ≈ 250 Hz)The C-F carbon is deshielded and exhibits a characteristic large one-bond C-F coupling constant.

Implications for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The electronic and steric profile of the boronic acid partner critically influences the efficiency of the catalytic cycle, particularly the transmetalation and reductive elimination steps.

Suzuki_Cycle OA Oxidative Addition Ar'-X + Pd(0) -> Ar'-Pd(II)-X TM Transmetalation Ar-B(OH)2 + Ar'-Pd(II)-X -> Ar-Pd(II)-Ar' OA->TM [Base] RE Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TM->RE RE->OA Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

An ortho-fluoro substituent impacts this cycle in several ways:

  • Transmetalation: This is often the rate-determining step.[9][10][11] The process typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The increased acidity of fluorinated phenylboronic acids can facilitate the formation of the active boronate, potentially accelerating transmetalation. However, the steric bulk of the ortho-fluoro group can hinder the approach of the boronic acid to the palladium center, counteracting the electronic benefit. The overall effect on the kinetics of transmetalation is therefore a balance between these competing factors.[12]

  • Reductive Elimination: This is the final C-C bond-forming step. The rate of reductive elimination is generally enhanced by electron-withdrawing groups on the palladium-bound aryl ligands, as this makes the palladium center more electron-deficient and eager to return to the Pd(0) state.[13][14] Therefore, the strong inductive effect of the ortho-fluoro substituent is expected to accelerate this step. However, studies on related systems with two ortho-fluoro substituents have shown that reductive elimination can become difficult, suggesting that severe steric hindrance or complex electronic effects can impede the formation of the desired biaryl product.[15]

Application in Drug Discovery and Development

While no FDA-approved drug currently contains the specific 2-fluorophenylboronic acid moiety as its core active ingredient, the principles it embodies are central to modern medicinal chemistry. The strategic use of fluorine is prevalent in numerous approved drugs to enhance metabolic stability, modulate pKa for improved pharmacokinetics, and increase binding affinity.[16] Similarly, boronic acids are a validated pharmacophore, with drugs like bortezomib (Velcade®) demonstrating their therapeutic potential.

The 2-fluorophenylboronic acid motif is a valuable building block in the synthesis of complex pharmaceutical candidates. Its predictable reactivity and the ability of the ortho-fluoro group to block specific metabolic pathways (e.g., ortho-hydroxylation) make it an attractive component for lead optimization campaigns. For instance, it has been utilized as an intermediate in the synthesis of compounds with potential activity against parasitic infections like malaria.[17]

Experimental Protocols

Synthesis of 2-Fluorophenylboronic Acid

This protocol is based on the common method of halogen-metal exchange followed by trapping with a borate ester.

Materials:

  • 2-Bromo-1-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reaction Initiation: Add 2-bromo-1-fluorobenzene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 5-10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Borylation: In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours (or overnight).

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-fluorophenylboronic acid can be purified by recrystallization (e.g., from a water/ethanol mixture) or by silica gel chromatography.

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the pKa of an arylboronic acid.[18][19][20]

Materials:

  • 2-Fluorophenylboronic acid (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Solution Preparation: Prepare a solution of 2-fluorophenylboronic acid (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Initial Acidification: Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use the 0.1 M HCl to adjust the initial pH to ~2.0.

  • Titration: Begin stirring the solution and titrate with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

Conclusion

The ortho-fluoro substituent in phenylboronic acids exerts a profound and multifaceted influence on their chemical properties. It is not merely a simple electron-withdrawing group; its proximity to the boronic acid moiety introduces a unique interplay of inductive withdrawal, intramolecular hydrogen bonding, and steric hindrance. These effects collectively modulate the acid's pKa and significantly impact its reactivity profile in critical synthetic transformations like the Suzuki-Miyaura coupling. A thorough understanding of these principles, supported by structural and spectroscopic evidence, empowers researchers to rationally select and utilize these versatile reagents for the efficient construction of complex molecules in drug discovery and materials science.

References

  • On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules. Retrieved January 28, 2026, from [Link]

  • 2-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A. Retrieved January 28, 2026, from [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2017). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]

  • Carbon−Carbon Bond-Forming Reductive Elimination from Arylpalladium Complexes Containing Functionalized Alkyl Groups. (2004). Organometallics. Retrieved January 28, 2026, from [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • 11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved January 28, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Retrieved January 28, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 28, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 28, 2026, from [Link]

  • Carbon–Fluorine Reductive Elimination from a High–Valent Palladium Fluoride. (2009). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2014). RSC Advances. Retrieved January 28, 2026, from [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. (2010). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024). Dalton Transactions. Retrieved January 28, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. (2017). Nature Chemistry. Retrieved January 28, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 28, 2026, from [Link]

  • Reductive elimination from arylpalladium cyanide complexes. (2012). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. Retrieved January 28, 2026, from [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2021). Dalton Transactions. Retrieved January 28, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 28, 2026, from [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2020). Molecules. Retrieved January 28, 2026, from [Link]

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Molecular structure and conformation of (2-Fluoro-5-pentanoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identity

(2-Fluoro-5-pentanoylphenyl)boronic acid (CAS 1072951-52-0 ) is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structure combines three distinct functional domains: a reactive boronic acid warhead, an electronic-modulating ortho-fluorine, and a lipophilic meta-pentanoyl chain.

This guide analyzes the molecule's conformation, specifically the "Fluorine Lock" effect that restricts boronic acid rotation, and provides validated protocols for its utilization in high-fidelity synthesis.

Physicochemical Profile
PropertyDataNotes
CAS Number 1072951-52-0Verified Identifier
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Mol.[1][2][3][4][5][6][7] Weight 224.04 g/mol
Appearance White to off-white powderHygroscopic; store desicated
Solubility DMSO, Methanol, THFLimited water solubility (lipophilic tail)
pKa (est.) ~7.8 - 8.2Lower than PhB(OH)2 (8.[8]8) due to F/COR e- withdrawal

Part 2: Molecular Conformation & Electronic Landscape

The reactivity and binding affinity of this molecule are governed by two competing conformational forces: the rigidifying intramolecular hydrogen bond and the flexible alkyl tail.[8]

The "Fluorine Lock" Mechanism

Unlike unsubstituted phenylboronic acid, which exhibits free rotation of the


 group, the 2-fluoro substituent induces a preferred planar conformation.
  • Mechanism: The boronic acid hydroxyl proton acts as a hydrogen bond donor to the ortho-fluorine lone pair (

    
    ).
    
  • Energetics: This interaction stabilizes the planar rotamer by approximately 3-4 kcal/mol compared to the orthogonal state.[8]

  • Synthetic Implication: This "locked" conformation protects the C-B bond from protodeboronation under mild conditions but requires specific base selection in Suzuki coupling to disrupt the internal H-bond and form the active boronate species (

    
    ).
    
The Pentanoyl Tail Dynamics

The pentanoyl group (


) at the 5-position introduces significant lipophilicity (

).[8]
  • Electronic Effect: The ketone carbonyl is electron-withdrawing, deactivating the ring towards electrophilic attack but activating the C-B bond for transmetallation.

  • Steric Profile: The 5-carbon chain adopts a "zigzag" anti-conformation in the lowest energy state, extending away from the ring to minimize steric clash with the adjacent protons.

Visualization of Conformational States

Conformation StateA State A: Locked (Ground State) Planar O-H...F Interaction High Stability StateB State B: Active Boronate Tetrahedral sp3 Boron Ready for Transmetallation StateA->StateB + Base / + H2O (Activation) StateC State C: Boroxine Trimer Dehydrated Storage Form (C11H12BFO2)3 StateA->StateC - 3 H2O (Heating/Vacuum) StateB->StateA + Acid StateC->StateA + H2O (Hydrolysis)

Figure 1: Conformational energy landscape showing the transition between the stable H-bonded ground state, the reactive boronate species, and the dehydrated boroxine trimer.

Part 3: Experimental Protocols

High-Fidelity Suzuki-Miyaura Coupling

The electron-deficient nature of this ring (due to F and Pentanoyl groups) makes the C-B bond prone to hydrolysis if the reaction is too slow. The following protocol maximizes the rate of transmetallation.

Reagents:

  • Substrate: (2-Fluoro-5-pentanoylphenyl)boronic acid (1.2 equiv)

  • Halide Partner: Aryl Bromide/Iodide (1.0 equiv)[8]

  • Catalyst:

    
     (3 mol%)[8]
    
  • Base:

    
     (3.0 equiv) – Preferred over carbonates to minimize protodeboronation.[8]
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

  • Degassing: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (

    
    ).[8]
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 80°C . Note: Do not exceed 95°C to prevent cleavage of the pentanoyl chain.

  • Monitoring: Monitor by HPLC at 254 nm. The product will be more lipophilic than the boronic acid.[8]

  • Workup: Quench with

    
    , extract with EtOAc. The pentanoyl group aids in organic phase separation.[8]
    
Quality Control & Stability Testing

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[8] This does not affect reactivity (boroxines hydrolyze in situ) but complicates stoichiometry calculations.[8]

Purity Assay (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[8]

  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: Acetonitrile.[8]
    
  • Gradient: 5% B to 95% B over 10 min.

  • Detection: The boronic acid peak may broaden due to interaction with silanols.[8] Tip: Add 1% pinacol to the sample diluent to form the boronate ester in situ for sharper peaks.

Part 4: Synthetic Pathway Visualization

Synthesis Start Precursor: 1-Bromo-2-fluoro-5-pentanoylbenzene Step1 Lithium-Halogen Exchange (n-BuLi, -78°C, THF) Start->Step1 Inter Intermediate: Aryllithium Species Step1->Inter Step2 Boron Capture (B(OiPr)3, -78°C -> RT) Inter->Step2 Hydrolysis Acidic Hydrolysis (2M HCl) Step2->Hydrolysis Product Target: (2-Fluoro-5-pentanoylphenyl)boronic acid Hydrolysis->Product

Figure 2: Standard synthetic route for the production of the target molecule from its bromo-precursor.

References

  • Structure & Acidity: Hall, D. G.[8] (Ed.).[8][9][10] (2011).[8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7][8][9][10][11] Wiley-VCH.[8] Link[8]

  • Ortho-Fluoro Effect: Lennox, A. J., & Lloyd-Jones, G. C. (2014).[8] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[8] Link

  • Conformational Analysis (Analogous): Czerwińska, K., et al. (2014).[8][12] Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids.[3][8][12] Crystal Growth & Design, 14(11), 5912–5920.[8][12] Link[8]

  • Boroxine Equilibrium: Nishiyabu, R., et al. (2011).[8] Boronic acid building blocks: tools for self-assembly.[8] Chemical Communications, 47, 1106-1123.[8] Link

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Troubleshooting & Optimization

Technical Support Center: Prevention of Protodeboronation in Fluorinated Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven strategies to address a critical challenge in modern synthetic chemistry: the protodeboronation of fluorinated aryl boronic acids. As key building blocks in medicinal chemistry and materials science, the stability of these reagents is paramount for successful and reproducible outcomes. This document moves beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions to safeguard your valuable intermediates and maximize reaction yields.

Understanding the Challenge: The Protodeboronation Side Reaction

Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the reagent and leading to a simple arene byproduct.[1] This undesired side reaction is a frequent culprit in low-yielding cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2]

Fluorinated aryl boronic acids are especially susceptible. The strong electron-withdrawing nature of fluorine atoms destabilizes the C-B bond, making the aryl group a better leaving group. This effect is particularly pronounced in highly electron-deficient systems, such as polyfluorinated rings, which are prone to rapid decomposition under common reaction conditions.[3][4]

The Core Mechanism: Why It Happens

Protodeboronation is highly dependent on reaction conditions, especially pH.[1][5][6] The generally accepted mechanism, particularly under basic conditions required for many cross-coupling reactions, involves the following key steps:

  • Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide) to form a more electron-rich tetrahedral boronate species, [ArB(OH)₃]⁻.

  • Rate-Determining Step: This boronate anion then undergoes protonolysis, where a proton source (often water or alcohol from the solvent) attacks the ipso-carbon, cleaving the C-B bond. For highly electron-deficient aryl groups, this step can proceed via the liberation of a transient aryl anion.[2][3]

  • Product Formation: This cleavage results in the formation of the undesired protodeboronated arene (Ar-H) and boric acid or its conjugate base.

Protodeboronation_Mechanism Figure 1. General Mechanism of Base-Catalyzed Protodeboronation cluster_0 1. Boronate Formation cluster_1 2. Protonolysis (Rate-Limiting) cluster_2 3. Product Formation BoronicAcid Ar-B(OH)₂ Base + OH⁻ Boronate [Ar-B(OH)₃]⁻ ProtonSource + H₂O Boronate->ProtonSource Slow TransitionState [Transition State] Arene Ar-H TransitionState->Arene Fast BoricAcid + B(OH)₃ + OH⁻

Caption: General Mechanism of Base-Catalyzed Protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation, and why is it such a problem for my fluorinated compounds?

A: Protodeboronation is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom.[1] It's a major issue because it consumes your starting material, reduces the yield of your desired product, and complicates purification by introducing a significant byproduct. Fluorinated aryl boronic acids are particularly vulnerable because the electron-withdrawing fluorine atoms make the aromatic ring more electron-deficient, which stabilizes the intermediates in the protodeboronation pathway and accelerates the undesired reaction.[3][4]

Q2: My Suzuki coupling with a trifluoromethylphenyl boronic acid is giving very low yields. How can I confirm if protodeboronation is the cause?

A: Low yield is a classic symptom. To confirm, run a small-scale control experiment: set up your reaction as usual but omit the coupling partner (the aryl halide/triflate). Let it stir for a few hours under the reaction conditions. Then, analyze the reaction mixture by GC-MS or LC-MS. If you see a significant peak corresponding to the mass of your starting boronic acid minus the B(OH)₂ group (i.e., the simple fluorinated arene), protodeboronation is a significant problem.

Q3: My reaction seems to stall after about 50% conversion. Could this be related?

A: Yes. This is a common observation. The rate of your desired Suzuki coupling might be comparable to the rate of protodeboronation. Initially, both reactions proceed, but as the boronic acid is consumed by both pathways, its concentration drops, slowing the productive coupling while the decomposition continues.

Q4: What are the first and simplest things I should try to fix this?

A:

  • Lower the Temperature: High temperatures significantly accelerate protodeboronation.[7] Try running your reaction at a lower temperature (e.g., 60 °C instead of 100 °C), even if it requires a longer reaction time.

  • Use a Weaker Base: Strong bases like NaOH or KOH can rapidly degrade your material.[3] Switch to a milder base such as K₃PO₄ or K₂CO₃.

  • Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, like a pinacol ester. These are generally more robust.[8]

Troubleshooting Guide: A Deeper Dive

Issue 1: Unfavorable pH and Base Selection

The rate of protodeboronation is highly pH-dependent.[5][6] At high pH, the boronic acid is almost exclusively in its reactive boronate form, maximizing the rate of decomposition.[3] The choice of base is therefore critical.

Causality: Strong bases (high pKa) create a highly basic environment that promotes the formation of the [ArB(OH)₃]⁻ species, which is the substrate for protodeboronation. Furthermore, some bases can act as catalysts themselves. The goal is to find a base that is strong enough to facilitate the Suzuki catalytic cycle but not so strong that it causes rapid reagent decomposition.

BaseTypical ConcentrationpKa (of conjugate acid)Suitability for Sensitive SubstratesRationale
NaOH, KOH 2 M aq.~15.7Poor Creates a very high pH, leading to rapid protodeboronation.[3] Avoid unless absolutely necessary.
Cs₂CO₃ Solid~10.3Moderate Often effective but can still be too basic for highly sensitive substrates.
K₃PO₄ Solid or aq.~12.3Good A widely used and effective base. Provides a good balance of reactivity and stability for many systems.
K₂CO₃ Solid or aq.~10.3Very Good A milder base that is often sufficient for the catalytic cycle while minimizing decomposition.
Organic Bases (e.g., Et₃N) Liquid~10.7Variable Can be effective in specific cases, but their performance is highly substrate-dependent.
Protocol 1: Screening Bases to Minimize Protodeboronation
  • Setup: In parallel vials, add your fluorinated aryl boronic acid (1.0 equiv), aryl halide partner (1.2 equiv), and palladium catalyst/ligand system.

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv) from the table above (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Solvent & Temperature: Add your chosen solvent system and begin stirring at a moderate temperature (e.g., 70 °C).

  • Monitoring: After 1 hour, take a small aliquot from each reaction. Quench, extract, and analyze by LC-MS or GC-MS.

  • Analysis: Compare the ratio of desired product to the protodeboronated byproduct in each reaction. Select the base that provides the highest ratio of product to byproduct for scale-up.

Issue 2: Excessive Temperature

Like most reactions, protodeboronation is accelerated by heat. Running a Suzuki coupling at 100-120 °C might be standard for robust substrates, but it can be a death sentence for sensitive fluorinated boronic acids.

Causality: Higher temperatures increase the kinetic energy of all molecules in the reaction, accelerating both the desired coupling and the undesired decomposition. The key is that the activation energy for protodeboronation is often accessible at common reaction temperatures. A ligandless procedure in t-BuOH at 60°C has been shown to minimize protodeboronation during fluorination reactions.[7]

Troubleshooting Steps:

  • Find the Threshold: Start your reaction at a low temperature (e.g., 50 °C) and monitor for product formation. If the reaction is too slow, increase the temperature in 10 °C increments until you observe a reasonable reaction rate without significant byproduct formation.

  • Use a More Active Catalyst: A highly active palladium catalyst (e.g., those based on biarylphosphine ligands like SPhos or XPhos) can allow the reaction to proceed at a lower temperature, thereby out-competing the decomposition pathway.[1]

Advanced Preventative Strategies

Strategy 1: The "Slow Release" Approach with Boronate Esters and Adducts

One of the most powerful strategies is to avoid having a high concentration of the free boronic acid in the reaction mixture at any given time.[1] This is achieved by using a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid.

Causality: Boronate esters and other adducts "mask" the reactive B(OH)₂ group. They are generally more sterically hindered and less prone to forming the tetrahedral boronate intermediate that initiates protodeboronation.[4][9] The slow, controlled release ensures the concentration of the unstable free boronic acid remains low, favoring the productive cross-coupling reaction.[1]

Workflow Figure 2. Decision Workflow for Reagent Stabilization Start Start: Experiencing Protodeboronation? Mild_Conditions Optimize Conditions: 1. Lower Temp (60-80°C) 2. Weaker Base (K₂CO₃/K₃PO₄) Start->Mild_Conditions Check_Severity Is decomposition rapid (>30% in 1h)? Use_Pinacol Convert to Pinacol Ester (Ar-Bpin) Check_Severity->Use_Pinacol No Use_MIDA Use N-Methyliminodiacetic Acid (MIDA) Boronate Check_Severity->Use_MIDA Yes Mild_Conditions->Check_Severity Check_Again Problem Solved? Use_Pinacol->Check_Again Use_MIDA->Check_Again Success Proceed with Synthesis Check_Again->Success Yes Re_evaluate Re-evaluate Coupling Partners / Strategy Check_Again->Re_evaluate No

Caption: Decision workflow for selecting a stabilization strategy.
DerivativeStructureStabilityRelease ConditionsKey Advantage
Boronic Acid Ar-B(OH)₂LowN/ACommercially available.
Pinacol Ester Ar-B(pin)ModerateBasic hydrolysisEasy to prepare and purify via chromatography; more stable than boronic acids.[8]
Trifluoroborate Salt K⁺[Ar-BF₃]⁻HighBasic hydrolysisOften highly crystalline and very stable to storage. Requires slow release.[1]
MIDA Boronate Ar-B(MIDA)Very HighSlow release with aq. baseExtremely stable, allowing for multi-step synthesis. Ideal for very unstable boronic acids.[1]
Diethanolamine Adduct Ar-B(OCH₂CH₂)₂NHHighAcid/Base HydrolysisA cost-effective method for stabilizing boronic acids for storage and use.[10]
Protocol 2: Preparation and Use of a Diethanolamine Adduct

This protocol provides a practical and cost-effective way to stabilize a problematic fluorinated aryl boronic acid for use in a Suzuki-Miyaura coupling.

Part A: Adduct Formation (Stabilization)

  • Dissolution: In a round-bottom flask, dissolve your fluorinated aryl boronic acid (1.0 g, 1.0 equiv) in a minimal amount of a suitable solvent like THF or toluene (~10 mL).

  • Reagent Addition: Add solid diethanolamine (1.05 equiv) to the solution at room temperature.

  • Precipitation: Stir the mixture. The stable adduct will typically precipitate out of the solution within 30-60 minutes.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (the one used for the reaction), and dry under vacuum. This adduct is now significantly more stable for storage.

Part B: In-Situ Release and Coupling (Application)

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the newly prepared diethanolamine-boronic acid adduct (1.2 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent and Reaction: Add the reaction solvent (e.g., dioxane/water 10:1). The aqueous base will slowly hydrolyze the adduct, releasing the boronic acid in situ. Heat the reaction to the optimized temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Strategy 2: Storage and Handling

Even before the reaction, protodeboronation can occur during storage.

  • Atmosphere: Always store highly sensitive boronic acids under an inert atmosphere (argon or nitrogen). Oxygen and moisture can accelerate degradation.

  • Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).

  • Stabilizers: For stock solutions that will be used over time, adding a small amount of a stabilizing acid (e.g., 10 mol% trifluoroacetic acid) can prevent premature decomposition in solution.[3]

  • Purity: Use high-purity reagents and solvents. Trace impurities can sometimes catalyze decomposition.

By understanding the mechanisms driving protodeboronation and systematically applying these troubleshooting and preventative strategies, you can significantly improve the success rate of your reactions involving these valuable but challenging fluorinated building blocks.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Knapp, D. M., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]

  • Aggarwal, V. K., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ma, T., et al. (2020). Suppressing Protodeboronation in Cu-Mediated 18F/19F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available at: [Link]

  • Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]

  • Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]

  • Chen, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Electron-Deficient Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling electron-deficient boronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, when one of the coupling partners is an electron-deficient boronic acid, the reaction often becomes sluggish and prone to side reactions, demanding careful optimization. Temperature is a critical, yet nuanced, parameter in this process. This guide will provide a framework for understanding and manipulating reaction temperature to achieve successful outcomes.

The Core Challenge: Why Are Electron-Deficient Boronic Acids Difficult?

Understanding the hurdles is the first step to overcoming them. Electron-deficient boronic acids introduce two primary challenges into the Suzuki-Miyaura catalytic cycle:

  • Sluggish Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[1] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] Electron-withdrawing groups on the arylboronic acid decrease the electron density of the organic moiety, making it a poorer nucleophile and thus slowing down its transfer to the palladium complex.

  • Increased Susceptibility to Protodeboronation: Protodeboronation, the undesired cleavage of the C-B bond by a proton source (often water in the reaction mixture), is a major competing pathway.[4][5] Electron-deficient boronic acids are particularly prone to this side reaction, which irreversibly consumes the starting material and reduces the overall yield.[4]

Simply increasing the reaction temperature to accelerate a slow reaction can often exacerbate these issues, leading to lower yields and complex product mixtures. A systematic approach is therefore essential.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the laboratory in a practical question-and-answer format.

Q1: My reaction is very slow or has stalled with an electron-deficient boronic acid. My first instinct is to increase the temperature significantly. Is this the correct approach?

A: While elevated temperature does increase reaction rates, it is a double-edged sword. For electron-deficient substrates, aggressive heating can accelerate side reactions like protodeboronation and catalyst decomposition even faster than the desired coupling.

Recommended Approach: Systematic Temperature Screening

Instead of a drastic temperature jump, a methodical screen is advised.

  • Establish a Baseline: Start at a moderate temperature, typically around 80 °C for common solvents like dioxane or toluene.[6][7]

  • Incremental Increases: If the reaction is clean but slow, increase the temperature in 10-15 °C increments.

  • Vigilant Monitoring: At each temperature, closely monitor the reaction by TLC or LC-MS. Look for the formation of the desired product as well as the appearance of byproducts. A common byproduct to track is the protodeboronated arene from your boronic acid starting material.

  • Identify the "Sweet Spot": The optimal temperature is one that provides a reasonable reaction rate without significant formation of side products. As shown in the table below, there is often a temperature ceiling above which the yield begins to decrease due to decomposition.[6]

Table 1: Example of a Temperature Optimization Study

Temperature (°C)Reaction Time (h)Desired Product Yield (%)Protodeboronation Byproduct (%)Observations
802445%< 5%Reaction is clean but slow and incomplete.
951288%< 5%Optimal balance of rate and selectivity.
110675%15%Faster consumption of starting material, but significant side product formation.
125450%30%Rapid decomposition of boronic acid and catalyst darkening observed.

Q2: I've increased the temperature and now my yield is decreasing, and I see a new spot on my TLC plate. What is likely happening?

A: This is a classic sign that you have pushed the temperature too high, and competing side reactions are now dominating. The most likely culprits are:

  • Protodeboronation: As mentioned, this is the replacement of the -B(OH)₂ group with a hydrogen atom. This byproduct will have a different polarity from your starting material and can often be isolated and identified by mass spectrometry or NMR. This is especially problematic in the presence of water.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.

  • Catalyst Decomposition: High temperatures can cause the palladium catalyst to decompose and precipitate as palladium black, a sign of catalyst death. This is often visible as the reaction mixture turning from a clear solution to a dark, heterogeneous suspension.

Q3: If temperature isn't the magic bullet, what other parameters should I focus on for coupling electron-deficient boronic acids?

A: Optimizing other reaction components can often enable the reaction to proceed efficiently at lower, more controlled temperatures.

  • Ligand Selection is Crucial: For challenging couplings, standard ligands like PPh₃ are often insufficient. The use of bulky, electron-rich phosphine ligands is paramount. These ligands promote the crucial oxidative addition step and stabilize the palladium center, increasing its catalytic turnover.[8]

    • Excellent Choices: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃ are highly effective and can dramatically lower the required reaction temperature.[1][7]

  • Choice of Base: The base activates the boronic acid, but strong bases can also promote protodeboronation and other side reactions.

    • Common Choices: K₃PO₄ and K₂CO₃ are often good starting points.

    • Milder Options: For particularly sensitive substrates, weaker bases or the use of fluoride salts like KF or CsF can be beneficial. KF can activate the boronic acid without requiring harsh basic conditions.[3]

  • Solvent System: The solvent affects the solubility of all components and can influence the reaction rate.

    • Standard Solvents: Anhydrous 1,4-dioxane, toluene, or THF are most common.[9]

    • The Role of Water: A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species. However, excess water can promote protodeboronation. A common starting point is a 10:1 or 4:1 mixture of organic solvent to water.[7][10]

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for logical troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)3- ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Yields

This decision tree provides a logical path for optimizing a challenging coupling reaction.

Troubleshooting_Flowchart Start Low Yield with Electron-Deficient Boronic Acid CheckLigand Is the ligand appropriate? (e.g., Buchwald type) Start->CheckLigand CheckBase Is the base optimal? Start->CheckBase CheckTemp Is the temperature optimized? Start->CheckTemp ChangeLigand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckLigand->ChangeLigand ScreenBases Screen bases: K3PO4, K2CO3, CsF, KF CheckBase->ScreenBases ScreenTemp Perform systematic temperature screen (e.g., 80-110 °C) CheckTemp->ScreenTemp Monitor Monitor for protodeboronation and catalyst decomposition ScreenTemp->Monitor

Caption: Troubleshooting Decision Tree.

Experimental Protocol: Temperature Screening

This protocol provides a general framework for optimizing the reaction temperature for the coupling of an aryl halide with an electron-deficient boronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Electron-deficient boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Reaction vessels (e.g., sealed vials or Schlenk tubes)

  • Heating block or oil baths set to desired temperatures (e.g., 80 °C, 95 °C, 110 °C)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas (e.g., Argon), add the aryl halide, electron-deficient boronic acid, base, palladium catalyst, and phosphine ligand to three separate reaction vessels.

  • Solvent Addition: To each vessel, add the degassed organic solvent and water (e.g., a 10:1 ratio) to achieve a desired concentration (typically 0.1-0.2 M with respect to the limiting reagent).

  • Sealing: Securely seal each reaction vessel.

  • Heating: Place each vessel in a pre-heated block or oil bath at its designated temperature (80 °C, 95 °C, 110 °C).

  • Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS. Continue to monitor at regular intervals (e.g., every 2-4 hours) until the limiting starting material is consumed or the reaction stalls.

  • Analysis: Compare the conversion to the desired product and the formation of byproducts at each temperature to determine the optimal condition.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[7]

References
  • Cammidge, A. N., & Crepy, K. V. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8634-8647. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Choudhary, H., et al. (2019). Room-Temperature Aqueous Suzuki–Miyaura Cross-Coupling Reactions Catalyzed via a Recyclable Palladium@Halloysite Nanocomposite. Organic Letters, 21(8), 2843–2847. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed Cross-Coupling with NHC Ligands. Organometallics, 34(23), 5497–5508.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Roy, D., & Guin, J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2148–2159. [Link]

  • User question on ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • User question on ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • User question on Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-fluoro substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and resolve common side reactions, ensuring the success of your synthetic endeavors.

Introduction: The Challenge of the Ortho-Fluoro Substituent

The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds.[1] However, the introduction of a fluorine atom at the ortho position of a phenylboronic acid presents a unique set of challenges. The high electronegativity and steric presence of the fluorine atom can significantly influence the electronic properties and reactivity of the boronic acid, often leading to undesired side reactions that compete with the desired cross-coupling pathway. This guide will dissect these challenges and provide practical, field-proven solutions.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Issues

This section addresses the most prevalent side reactions encountered when using 2-fluoro substituted phenylboronic acids and offers step-by-step guidance to mitigate them.

Issue 1: Low Yield of the Desired Product Accompanied by Significant Protodeboronation

Symptoms:

  • Low conversion of starting materials.

  • Formation of a significant amount of the corresponding fluoroarene (the "de-boronated" starting material).

Causality: The "Why" Behind Protodeboronation

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.[2] This undesired reaction is often accelerated under basic conditions, which are unfortunately necessary for the Suzuki-Miyaura coupling.[3] The electron-withdrawing nature of the ortho-fluoro substituent can make the ipso-carbon more susceptible to protonolysis.

Protodeboronation

Troubleshooting Protocol:

  • Choice of Base: The selection of the base is critical.

    • Weaker Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Fluoride Anions: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective.[4] Fluoride ions can play a dual role, acting as a base and potentially participating in the transmetalation step, which can sometimes accelerate the desired coupling over protodeboronation.[4]

  • Solvent System:

    • Anhydrous Conditions: Minimize the amount of water in your reaction. While some water is often necessary to dissolve the base and facilitate the formation of the boronate species, excess water provides a ready proton source for protodeboronation. Consider using anhydrous solvents and drying agents.

    • Aprotic Solvents: Employing aprotic solvents like dioxane, THF, or toluene can be beneficial.[5]

  • Protecting the Boronic Acid Moiety:

    • Boronic Esters: Converting the 2-fluorophenylboronic acid to its corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) boronate can significantly suppress protodeboronation.[2][6] These derivatives exhibit slower hydrolysis to the free boronic acid, maintaining a low concentration of the active nucleophile in the reaction mixture and thus favoring transmetalation over protonolysis.[2][7]

  • Reaction Temperature and Time:

    • Lower Temperature: If the desired reaction proceeds at a reasonable rate, lowering the reaction temperature can often disfavor the higher activation energy pathway of protodeboronation.

    • Shorter Reaction Time: A more active catalyst system that allows for shorter reaction times will give the boronic acid less opportunity to decompose.[7]

ParameterRecommendation to Minimize ProtodeboronationRationale
Base K₂CO₃, Cs₂CO₃, CsF, K₃PO₄Milder bases or fluoride ions can reduce the rate of protonolysis.
Solvent Anhydrous aprotic solvents (Dioxane, THF, Toluene)Minimizes the availability of proton sources.[5]
Boronic Acid Form Pinacol ester, MIDA boronateSlow release of the active boronic acid favors the desired coupling.[2][6][7]
Temperature Lowest effective temperatureReduces the rate of the undesired side reaction.
Issue 2: Formation of Symmetrical Biaryl (Homocoupling Product)

Symptoms:

  • Presence of a significant amount of 2,2'-difluorobiphenyl in the product mixture.

  • Reduced yield of the desired unsymmetrical biaryl.

Causality: The "Why" Behind Homocoupling

Homocoupling of boronic acids is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[8] This side reaction is often promoted by the presence of oxygen and can be particularly problematic when using Pd(II) precatalysts.[8] The mechanism can involve the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.

Homocoupling

Troubleshooting Protocol:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.[8] Ensure your reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[8]

  • Catalyst Choice and Pre-activation:

    • Use Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) as it bypasses the in-situ reduction step that can sometimes favor homocoupling.

    • Pre-heating: Pre-heating the reaction mixture containing the aryl halide, base, and solvent before the addition of the boronic acid and catalyst can sometimes be beneficial. This can help to ensure the catalyst is in the active Pd(0) state and ready for oxidative addition with the aryl halide before significant homocoupling can occur.[8]

  • Order of Reagent Addition: Add the 2-fluorophenylboronic acid to the reaction mixture just before or together with the palladium catalyst. Avoid prolonged exposure of the boronic acid to the basic reaction conditions in the absence of the aryl halide and an active catalyst.

  • Use of Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[9]

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Excludes oxygen, a known promoter of homocoupling.[8]
Catalyst Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids in-situ reduction of Pd(II) which can lead to side reactions.
Reagent Addition Add boronic acid late in the sequenceMinimizes the time for the boronic acid to undergo side reactions.
Additives Mild reducing agents (e.g., potassium formate)Helps maintain the catalyst in the active Pd(0) state.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing both protodeboronation and homocoupling. What should I prioritize troubleshooting?

A: This is a common scenario. Often, the conditions that favor one side reaction also promote the other. Start by rigorously degassing your reaction to minimize homocoupling, as this is often the more straightforward parameter to control. Then, focus on optimizing the base and solvent system to suppress protodeboronation. If the problem persists, switching to a boronic ester is a highly effective strategy to mitigate both side reactions simultaneously.

Q2: What is the best catalyst and ligand combination for coupling 2-fluorophenylboronic acid?

A: There is no single "best" combination as the optimal choice can depend on the specific aryl halide coupling partner. However, for sterically hindered and electron-deficient substrates like 2-fluorophenylboronic acid, ligands that are both bulky and electron-rich are often preferred. These ligands promote the rate-limiting oxidative addition and the subsequent reductive elimination steps.[10]

  • Buchwald-type ligands: SPhos, XPhos, and RuPhos have shown great success in coupling challenging substrates.[11]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can also be very effective.

It is highly recommended to perform a small-scale screen of a few different catalyst/ligand systems to identify the most effective one for your specific reaction.

Q3: Can the choice of aryl halide leaving group influence the extent of side reactions?

A: Absolutely. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. A more reactive aryl halide (e.g., an aryl iodide or bromide) will undergo oxidative addition more rapidly. This can lead to a faster overall catalytic cycle, which in turn can outcompete the slower side reactions of protodeboronation and homocoupling. If you are using an aryl chloride and observing significant side reactions, consider switching to the corresponding aryl bromide or iodide if possible.

Q4: Does the presence of water always have a negative impact?

A: Not necessarily. While excess water can promote protodeboronation, a small amount is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.[5] Some studies have even shown that a carefully controlled amount of water in a co-solvent system (e.g., dioxane/water) can be beneficial for the reaction rate.[5] The key is to find the optimal balance for your specific system, which may require some experimentation.

Q5: I am still struggling with side reactions despite trying the above suggestions. What else can I do?

A: If you have exhausted the common troubleshooting steps, consider these advanced strategies:

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can allow for precise control over reaction time, temperature, and stoichiometry. The rapid heating and mixing in flow can sometimes suppress side reactions by minimizing the time the reagents spend under harsh conditions.

  • Alternative Coupling Partners: If the 2-fluorophenylboronic acid is particularly problematic, consider using an alternative organoboron reagent such as a potassium (2-fluorophenyl)trifluoroborate salt. These salts can exhibit different reactivity and stability profiles.[11]

Part 3: Experimental Protocols and Data

Experimental Protocol: Screening of Bases to Mitigate Protodeboronation

This protocol provides a general procedure for screening different bases to minimize the protodeboronation of 2-fluorophenylboronic acid in a model Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Fluorophenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF)

  • Solvent (e.g., Dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a series of oven-dried reaction vials, add the aryl bromide (1.0 equiv.), 2-fluorophenylboronic acid (1.2 equiv.), and the chosen base (2.0 equiv.).

  • Seal the vials with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent to each vial via syringe.

  • Add the palladium catalyst (e.g., 2 mol %) to each vial.

  • Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Upon completion, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the desired product to the protodeboronated side product (fluorobenzene).

Experimental_Workflow

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 , 101, 337-347. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. J. Am. Chem. Soc.2010 , 132, 14073-14075. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylboronic acids and aryl halides. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

  • Thomas, A. A.; Le, S. M.; Cheatum, C. M.; Denmark, S. E. Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. J. Am. Chem. Soc.2016 , 138, 3567-3579. [Link]

  • Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and waste-free conversion of azides to N-aryl and N-alkyl sulfonamides. Angew. Chem. Int. Ed.2008 , 47, 2876-2879. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The slow-release strategy in cross-coupling. Angew. Chem. Int. Ed.2013 , 52, 7362-7370. [Link]

  • Korenaga, T.; Kosaki, T.; Fukumura, T.; Ema, T.; Sakai, T. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Org. Lett.2005 , 7, 4915-4917. [Link]

  • Matos, K.; Söderquist, J. A. A new and remarkably stable triolborate from 2-pyridylboronic acid: a convenient precursor for Suzuki couplings. J. Org. Chem.1998 , 63, 461-465. [Link]

  • Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the two-step, one-pot palladium-catalyzed borylation/Suzuki cross-coupling reaction utilizing bis-boronic acid. J. Org. Chem.2012 , 77, 8678-8688. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

  • Carrow, B. P.; Hartwig, J. F. A practical synthesis of (2,4,6-triisopropylphenyl)boronic acid and its application to the Suzuki-Miyaura cross-coupling of aryl chlorides. J. Org. Chem.2011 , 76, 919-922. [Link]

  • Wikipedia contributors. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st century: Buchwald-Hartwig amination and Suzuki coupling. Organometallics2015 , 34, 5497-5508. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005 , 127, 4685-4696. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A highly active catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. J. Am. Chem. Soc.1998 , 120, 9722-9723. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand and improvements in the methodology. J. Am. Chem. Soc.2002 , 124, 1162-1163. [Link]

  • Molander, G. A.; Biolatto, B. Scope of the Suzuki−Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. J. Org. Chem.2003 , 68, 4302-4314. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki-Miyaura cross-coupling of MIDA boronates. J. Am. Chem. Soc.2009 , 131, 6961-6963. [Link]

  • Lee, C. H.; Lee, S.; Kim, J.; Kim, Y.; Lee, S. G. Suzuki-Miyaura cross-coupling of aryl chlorides with potassium aryltrifluoroborates catalyzed by a palladium/N-heterocyclic carbene complex. Tetrahedron Lett.2006 , 47, 869-872. [Link]

  • Amatore, C.; Jutand, A.; Le Duc, G. The triple role of fluoride ions in palladium-catalyzed Suzuki-Miyaura reactions: unprecedented transmetalation from [ArPdFL2] complexes. Chem. Eur. J.2011 , 17, 2492-2503. [Link]

  • Leadbeater, N. E.; Marco, M. Suzuki-Miyaura coupling reactions in the absence of a phosphine ligand. Org. Lett.2002 , 4, 2973-2976. [Link]

  • Bedford, R. B.; Cazin, C. S. J.; Holder, D.; Coles, S. J.; Horton, P. N.; Hursthouse, M. B. A simple, general, and highly active catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. Chem. Commun.2003 , 1522-1523. [Link]

  • Christmann, U.; Vilar, R. Monoligated palladium species as catalysts in cross-coupling reactions. Angew. Chem. Int. Ed.2005 , 44, 366-374. [Link]

Sources

Impact of water on the stability of (2-Fluoro-5-pentanoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2-Fluoro-5-pentanoylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, stability, and use of this reagent, with a particular focus on the impact of water.

Frequently Asked Questions (FAQs): Storage, Handling, and Stability

This section addresses the most common preliminary questions regarding the stability and integrity of (2-Fluoro-5-pentanoylphenyl)boronic acid.

Q1: How should I properly store (2-Fluoro-5-pentanoylphenyl)boronic acid to ensure its long-term stability?

A1: Proper storage is critical for maintaining the integrity of arylboronic acids. Boronic acids are generally stable solids but are susceptible to degradation from atmospheric moisture and air.[1][2] For (2-Fluoro-5-pentanoylphenyl)boronic acid, we recommend the following conditions:

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)Slows down potential decomposition pathways. Avoid high heat, which can accelerate moisture absorption.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes oxidation and interaction with atmospheric moisture.[2]
Container Tightly sealed containerPrevents absorption of moisture from the air. Boronic acids can be mildly hygroscopic.[3][4]
Location Dry, well-ventilated area away from strong acids, bases, and oxidizing agentsPrevents reaction with incompatible chemicals.[2][5]

Q2: I've noticed my solid (2-Fluoro-5-pentanoylphenyl)boronic acid appears clumpy or caked. Is it still usable?

A2: Caking or clumping is a common observation for boronic acids and is often a primary indicator of water absorption.[3] While the material may still be usable, the presence of water has two key implications:

  • Inaccurate Stoichiometry: The measured weight of the reagent will not correspond to the actual amount of active boronic acid, leading to errors in molar calculations for your reactions.

  • Potential for Degradation: The presence of water can facilitate decomposition pathways such as protodeboronation.[6]

Before use, it is advisable to dry the material under high vacuum for several hours. For critical applications, assessing the purity via qNMR (quantitative NMR) against a known standard is recommended.

Q3: My characterization data (e.g., NMR, Mass Spec) suggests the presence of a higher molecular weight species. What is this and how does it relate to water?

A3: You are likely observing the corresponding boroxine , which is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][7][8] This is a reversible equilibrium, as shown below. The presence of water will shift the equilibrium back towards the desired boronic acid monomer.[9]

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

For most applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not a significant issue. The aqueous and basic conditions of the reaction readily hydrolyze the boroxine back to the active boronic acid monomer in situ.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Q4: My Suzuki-Miyaura coupling reaction with (2-Fluoro-5-pentanoylphenyl)boronic acid is giving a low yield. How can water content be the cause?

A4: The role of water in Suzuki-Miyaura coupling is complex; it can be both beneficial and detrimental.

Water's RoleImpact on Suzuki-Miyaura CouplingTroubleshooting Steps
Beneficial A small amount of water (e.g., in a dioxane/water solvent system) can increase reaction rates. It aids in dissolving the base (e.g., Na₂CO₃, K₃PO₄) and facilitates the crucial transmetalation step by promoting the formation of the active [ArB(OH)₃]⁻ species.[11][12][13]If running under strictly anhydrous conditions, consider a controlled addition of water. A solvent ratio of 4:1 to 10:1 organic solvent to water is a common starting point.[11][14]
Detrimental Excess water can lead to competitive hydrolysis of your coupling partner (especially if it's sensitive) or promote catalyst decomposition.[11] More importantly for the boronic acid, it can facilitate protodeboronation , an undesired side reaction.[6]Reduce the water content in your solvent system. Ensure your organic solvent is not excessively wet. If using a solid base that is a hydrate, account for the water of hydration.

Q5: I'm observing a significant byproduct that corresponds to 1-fluoro-4-pentanoylbenzene (protodeboronation). What causes this and how can I prevent it?

A5: Protodeboronation is a major decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[6] This process is often promoted by the presence of water and can be influenced by factors like pH, temperature, and the electronic nature of the aryl group.

Mechanism Overview: Aqueous protodeboronation can proceed through several pathways, often involving protonolysis of the carbon-boron bond.[6] For electron-deficient arenes, such as the one due to the fluoro and pentanoyl groups, this can be a significant side reaction.

Preventative Measures:

  • Minimize Reaction Time: Longer reaction times expose the boronic acid to degradative conditions. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.

  • Control Temperature: While heating is necessary to drive the reaction, excessive temperatures can accelerate protodeboronation. Aim for the lowest effective temperature.

  • Choice of Base: Use the mildest base that effectively promotes the reaction. Overly harsh basic conditions can sometimes exacerbate the issue.

  • Protect the Boronic Acid: In challenging cases, converting the boronic acid to its corresponding pinacol ester can enhance stability. The ester can then be used directly in the coupling reaction, often with CsF or K₃PO₄ as the base.

Suzuki_Pathways Start (2-Fluoro-5-pentanoylphenyl)boronic acid + Aryl Halide Catalytic_Cycle Pd(0) Catalytic Cycle + Base, H₂O Start->Catalytic_Cycle Side_Reaction Protodeboronation (H₂O, Heat, Base) Start->Side_Reaction Product Desired Biaryl Product Catalytic_Cycle->Product Productive Coupling Byproduct 1-Fluoro-4-pentanoylbenzene Side_Reaction->Byproduct Suzuki_Workflow cluster_Prep 1. Reagent Preparation cluster_Setup 2. Reaction Setup cluster_Run 3. Execution & Monitoring cluster_Workup 4. Workup & Purification A Dry boronic acid under vacuum C Weigh reagents under inert atmosphere if possible A->C B Use high-purity, degassed solvents (e.g., Dioxane) E Add solvent (e.g., Dioxane) and degassed water (e.g., 4:1 ratio) B->E D Combine boronic acid (1.1-1.5 eq), aryl halide (1.0 eq), and base (2-3 eq) in reaction vessel D->E F Spurge mixture with Ar/N₂ for 15-20 minutes E->F G Add Pd catalyst (1-5 mol%) and ligand F->G H Heat reaction to desired temperature (e.g., 80-100°C) G->H I Monitor progress by TLC or LC-MS (check for starting material and protodeboronation) H->I J Cool to RT, dilute with EtOAc/H₂O, and separate layers I->J K Wash organic layer with brine, dry over Na₂SO₄, concentrate J->K L Purify by column chromatography (avoid prolonged exposure to silica) [9] K->L

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability

If protodeboronation or handling instability is a persistent issue, converting the boronic acid to its pinacol boronate ester is a robust solution.

Materials:

  • (2-Fluoro-5-pentanoylphenyl)boronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a solution of (2-Fluoro-5-pentanoylphenyl)boronic acid in the chosen anhydrous solvent, add pinacol.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is often complete within a few hours.

  • To drive the equilibrium, water can be removed. If using toluene, a Dean-Stark apparatus can be used. Alternatively, adding a drying agent like anhydrous MgSO₄ directly to the reaction mixture is effective.

  • Once the reaction is complete, filter off the drying agent.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in subsequent reactions. If necessary, it can be purified by silica gel chromatography, as boronate esters are significantly more stable than their corresponding acids. [15][16]

References
  • Wikipedia. Phenylboronic acid. [Link]

  • Reddit User Discussion. (2018). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • Wikipedia. Boronic acid. [Link]

  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Silva, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Application Note. [Link]

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Lloyd-Jones, G. C., et al. (2023). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Google Patents. (2013).
  • Morin-Leisk, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • U.S. Borax. Borate handling and storage. Technical Bulletin. [Link]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

  • Kukla, H., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. National Institutes of Health. [Link]

Sources

Overcoming challenges in scaling up reactions with fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Fluorinated Boronic Acids & Scale-Up Challenges Ticket ID: F-B-SCALE-2024

Welcome to the Technical Support Center

You are likely here because your small-scale success (100 mg) has turned into a large-scale failure (100 g).

Fluorinated arylboronic acids are the "glass cannons" of medicinal chemistry: highly valuable for installing metabolic stability (bioisosteres), yet chemically fragile. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, accelerating the formation of the boronate "ate" complex. While this is necessary for transmetallation in Suzuki-Miyaura coupling, it simultaneously lowers the activation energy for the primary failure mode: Protodeboronation .

This guide treats your chemical process as a system to be debugged. We will isolate variables, identify failure nodes, and provide patch protocols.

Module 1: Stability & Storage (The "Disappearing" Reagent)

Q: Why does my fluorinated starting material decompose before the reaction even starts?

Diagnosis: You are likely witnessing Protodeboronation , accelerated by the electron-deficient nature of your fluorinated ring.

The Mechanism: In the presence of moisture or base, the boronic acid forms a boronate anion. If the aromatic ring is electron-poor (e.g., 2,6-difluorophenyl), the carbon-boron bond weakens, and a proton (from water or solvent) replaces the boron group. This is often pH-dependent and autocatalytic [1].

Visualizing the Failure Mode:

Protodeboronation cluster_0 Critical Failure Zone Start Fluorinated Boronic Acid Ate Boronate 'Ate' Complex (Anionic) Start->Ate Lewis Acid-Base Interaction Base Base/H2O Base->Ate End Protodeboronated Byproduct (Ar-H) Ate->End C-B Bond Cleavage Proton Proton Source (Solvent/H2O) Proton->End

Caption: The pathway of protodeboronation. Fluorine substituents stabilize the anionic charge on the ring, making the 'Ate' complex prone to collapse into the byproduct Ar-H.

Protocol: The "MIDA" Patch

If your boronic acid degrades upon storage or during slow heating, convert it to a MIDA (N-methyliminodiacetic acid) Boronate . This masks the Lewis acidity of the boron, shutting down the hydrolytic pathway until the slow-release conditions of the coupling reaction are met.

Step-by-Step MIDA Protection:

  • Dissolve: 1.0 eq Boronic Acid + 1.2 eq MIDA in Toluene/DMSO (10:1).

  • Reflux: Heat to reflux with Dean-Stark trap to remove water.

  • Precipitate: Cool to RT. The MIDA boronate usually precipitates.

  • Wash: Filter and wash with Et₂O.

  • Result: A shelf-stable solid ready for scale-up.

Module 2: Reaction Optimization (The Suzuki Scale-Up)

Q: My yield dropped from 90% (1g) to 45% (50g). What happened?

Diagnosis: Scale-up alters mixing efficiency and heat transfer. In a large reactor, "hot spots" or prolonged heating times expose the unreacted boronic acid to the base for too long, favoring protodeboronation over transmetallation.

Troubleshooting Matrix: Base & Ligand Selection
VariableRecommendation for Fluorinated SubstratesThe "Why" (Causality)
Base KF, K₃PO₄, or CsF (Anhydrous preferred)Avoids high concentrations of OH⁻. Hydroxide bases are fast but aggressive. Anhydrous fluoride bases activate the boron without supplying the proton source needed for deboronation [2].
Ligand Buchwald Ligands (XPhos, SPhos) These bulky, electron-rich ligands accelerate the Oxidative Addition and Transmetallation steps. Faster catalytic turnover means the boronic acid has less time to decompose.
Solvent THF/Water (low water ratio) or Dioxane Minimize water. While Suzuki requires some water for the base mechanism, excess water drives the side reaction.
Protocol: Slow Addition (SMAD) Technique

To simulate "Flow Chemistry" in a batch reactor, keep the steady-state concentration of the boronic acid low.

  • Charge Reactor: Aryl halide, Catalyst, Ligand, and Base in solvent. Heat to reaction temperature.[1]

  • Prepare Feed: Dissolve the Fluorinated Boronic Acid in a separate vessel (degassed solvent).

  • Execute: Add the Boronic Acid solution via a metering pump over 2–4 hours.

  • Result: The boronic acid is consumed by the catalyst immediately upon entering the reactor, leaving zero opportunity for side reactions.

Module 3: Work-up & Purification (Separating the Inseparable)

Q: I cannot separate the product from the de-boronated impurity. Silica gel makes it worse.

Diagnosis: Fluorinated boronic acids and their byproducts often "streak" on silica due to interactions with silanols. Furthermore, boronic esters (if used) can partially hydrolyze on the column, creating a mixture of acid/ester that ruins yield.

Solution A: The Sorbitol Extraction (The "Phase Switch")

This technique leverages the high affinity of boronic acids for 1,2-diols to pull unreacted starting material into the aqueous phase, leaving your product clean in the organic phase [3].

Protocol:

  • Quench: Cool reaction mixture.

  • Add Sorbitol: Add an aqueous solution of Sorbitol (1M, pH 9-10 using Na₂CO₃).

  • Stir: Agitate vigorously for 30 minutes. The Boronic Acid forms a water-soluble boronate complex with Sorbitol.

  • Separate: Extract product with EtOAc/DCM. The Fluorinated Boronic Acid stays in the water.

  • Evaporate: Your organic layer now contains only the coupled product and de-boronated byproduct (which is usually easy to separate via distillation or crystallization).

Solution B: Diethanolamine Precipitation

If you need to recover the unreacted boronic acid:

  • Add Diethanolamine (1 eq) to the crude mixture in non-polar solvent (Ether/Toluene).

  • The boronic acid forms a highly crystalline, zwitterionic adduct that precipitates out.

  • Filter off the solid (impurities stay in solution).

Module 4: Safety & Waste (The Fluorine Factor)

Q: Are there specific thermal hazards for these compounds?

Diagnosis: Yes. The C-B bond cleavage is exothermic.

Critical Safety Checks:

  • Reaction Calorimetry: Before scaling >50g, run a heat-flow calorimetry test. The decomposition of fluorinated boronic acids can be energetic.

  • Nitration Warning: NEVER subject boronic acids to fuming nitric acid without rigorous safety controls; this is a known explosion hazard [4].

  • Waste Disposal: Fluorinated byproducts (PFAS precursors) are under increasing regulatory scrutiny. Segregate all fluorinated aqueous waste (from the Sorbitol wash) for specialized incineration, not general aqueous waste.

Visual Workflow: The Scale-Up Decision Tree

Troubleshooting Start Start Scale-Up (>50g) Check1 Is SM Stable at Reaction Temp? Start->Check1 Unstable No: Significant Protodeboronation Check1->Unstable Stable Yes: Proceed to Standard Batch Check1->Stable Action1 Switch to MIDA Boronate Unstable->Action1 If storage is issue Action2 Implement Slow Addition (SMAD) Unstable->Action2 If reaction is issue Reaction Run Reaction (Monitor HPLC) Stable->Reaction Action1->Reaction Action2->Reaction Check2 Separation Issue? Reaction->Check2 Purify1 Use Sorbitol Wash Check2->Purify1 Remove SM Purify2 Crystallization (Avoid Silica) Check2->Purify2 Remove Byproduct

Caption: Decision logic for scaling fluorinated boronic acid couplings. Note the branch points for instability management.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[2]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Org. Process Res. Dev. (2021). "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids."

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Validation & Comparative

A Senior Application Scientist's Guide to Ketone-Containing Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ketone-Containing Boronic Acids in Modern Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Its versatility, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[3] Within the vast arsenal of organoboron reagents, arylboronic acids bearing ketone functionalities represent a particularly valuable subclass. The ketone group serves as a versatile synthetic handle, amenable to a wide array of subsequent transformations, allowing for the rapid construction of diverse molecular architectures.

This guide provides an in-depth comparative analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid, a specialized reagent, against other commonly employed ketone-containing boronic acids. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity and performance in Suzuki-Miyaura coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic campaigns.

Comparative Analysis: (2-Fluoro-5-pentanoylphenyl)boronic acid vs. Other Ketone-Containing Boronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the nature and position of its substituents. The key steps affected are the transmetalation of the aryl group from boron to palladium and the potential for side reactions such as protodeboronation.

(2-Fluoro-5-pentanoylphenyl)boronic acid possesses a unique substitution pattern: an ortho-fluoro group and a meta-pentanoyl (ketone) group. This combination imparts a distinct reactivity profile compared to simpler acetylphenylboronic acids.

  • The Ortho-Fluoro Effect: The presence of a fluorine atom ortho to the boronic acid moiety is known to have several consequences. Electrically, fluorine is a strongly electron-withdrawing group, which can increase the Lewis acidity of the boronic acid.[4] This enhanced acidity can facilitate the formation of the boronate anion, a key intermediate in the transmetalation step.[5] However, strong electron-withdrawing groups can also decrease the nucleophilicity of the aryl ring, potentially slowing down the transfer to the palladium center.[6] Sterically, the ortho-fluoro group is relatively small, minimizing steric hindrance around the reaction center, which is a significant advantage over bulkier ortho-substituents.[7]

  • The Meta-Pentanoyl Effect: The pentanoyl group, a ketone, is a moderately electron-withdrawing group. When positioned meta to the boronic acid, its electronic influence on the C-B bond is primarily inductive. This deactivation is generally less pronounced than that of a para-electron-withdrawing group.[6] The ketone functionality is generally well-tolerated in Suzuki-Miyaura coupling, making it a valuable synthetic handle for post-coupling modifications.[8]

To contextualize the performance of (2-Fluoro-5-pentanoylphenyl)boronic acid, we compare it with two commonly used isomers of acetylphenylboronic acid:

  • (3-Acetylphenyl)boronic acid: This isomer features a meta-acetyl group. Its electronic environment is similar to that of (2-Fluoro-5-pentanoylphenyl)boronic acid's pentanoyl group, providing a good basis for comparing the impact of the additional ortho-fluoro substituent.

  • (4-Acetylphenyl)boronic acid: With a para-acetyl group, this isomer experiences a stronger deactivating effect due to both inductive and resonance effects of the ketone.

Feature(2-Fluoro-5-pentanoylphenyl)boronic acid(3-Acetylphenyl)boronic acid(4-Acetylphenyl)boronic acid
Structure



Key Substituents ortho-Fluoro, meta-Pentanoylmeta-Acetylpara-Acetyl
Electronic Effect Moderately DeactivatingModerately DeactivatingStrongly Deactivating
Steric Hindrance LowLowLow
Inferred Reactivity Good to ExcellentGoodModerate to Good
Potential Advantages Ortho-fluoro group may enhance acidity and influence product conformation.Commercially available and well-documented reactivity.Commercially available and well-documented reactivity.
Potential Challenges Potential for complex NMR spectra due to fluorine coupling.Standard reactivity profile.Stronger deactivation may require more forcing conditions.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving a ketone-containing phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification reagents Aryl Halide Ketone-Boronic Acid Palladium Catalyst Ligand Base solvent Solvent (e.g., Dioxane/Water) reagents->solvent Dissolve oxidative_addition Oxidative Addition (Pd(0) to Pd(II)) solvent->oxidative_addition Heat transmetalation Transmetalation (Aryl Transfer from Boron) oxidative_addition->transmetalation reductive_elimination Reductive Elimination (C-C Bond Formation) transmetalation->reductive_elimination reductive_elimination->oxidative_addition Regenerates Pd(0) extraction Aqueous Work-up & Extraction reductive_elimination->extraction Reaction Completion purification Column Chromatography extraction->purification product Isolated Biaryl Ketone purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling of Ketone-Containing Boronic Acids

This protocol provides a robust and validated starting point for the Suzuki-Miyaura coupling of (2-Fluoro-5-pentanoylphenyl)boronic acid or other ketone-containing boronic acids with an aryl bromide. The causality behind each experimental choice is explained to ensure reproducibility and success.

Materials:

  • Aryl bromide (1.0 equiv)

  • (2-Fluoro-5-pentanoylphenyl)boronic acid (or other ketone-boronic acid) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), (2-Fluoro-5-pentanoylphenyl)boronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate tribasic (3.0 equiv).

    • Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand. Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reactions.[9] K₃PO₄ is a strong base that facilitates the formation of the reactive boronate species.[5]

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water to the reaction vessel to achieve a desired solvent ratio (e.g., 10:1 dioxane/water). The concentration of the aryl bromide should be in the range of 0.1-0.5 M.

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions. Dioxane is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active palladium-hydroxo species, which is believed to be a key intermediate in the transmetalation step.[10] Degassing the water removes dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction. The optimal temperature will depend on the reactivity of the specific substrates. Reaction monitoring is essential to determine the point of completion and to avoid potential side reactions from prolonged heating.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic salts and any water-soluble byproducts. Extraction with an organic solvent isolates the desired product. Washing with brine helps to remove any remaining water from the organic layer.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Column chromatography is a standard technique for purifying organic compounds, separating the desired product from any unreacted starting materials, byproducts, and residual catalyst.

Visualizing Structural Differences

The following diagram highlights the structural features of (2-Fluoro-5-pentanoylphenyl)boronic acid in comparison to other ketone-containing boronic acids.

Boronic_Acid_Structures cluster_target (2-Fluoro-5-pentanoylphenyl)boronic acid cluster_analogs Common Ketone-Containing Boronic Acids target (2-Fluoro-5-pentanoylphenyl)boronic acid ortho-Fluoro meta-Pentanoyl meta_acetyl (3-Acetylphenyl)boronic acid meta-Acetyl target:f0->meta_acetyl:f0 Comparison of meta-ketone effect para_acetyl (4-Acetylphenyl)boronic acid para-Acetyl target:f0->para_acetyl:f0 Comparison of ketone position

Caption: Structural comparison of (2-Fluoro-5-pentanoylphenyl)boronic acid with common acetylphenylboronic acids.

Conclusion and Future Outlook

(2-Fluoro-5-pentanoylphenyl)boronic acid emerges as a highly promising and versatile building block for Suzuki-Miyaura cross-coupling reactions. The strategic placement of an ortho-fluoro and a meta-pentanoyl group offers a unique combination of electronic and steric properties that can be leveraged for the efficient synthesis of complex biaryl ketones. While direct comparative experimental data is currently limited, a thorough understanding of substituent effects allows for a confident prediction of its favorable reactivity profile. The provided experimental protocol serves as a robust starting point for its application in synthetic endeavors. As the demand for novel and functionalized molecular scaffolds continues to grow, reagents like (2-Fluoro-5-pentanoylphenyl)boronic acid will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]

  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. (2025). Wiley Online Library. [Link]

  • Phenylboronic acid-functionalized vertically ordered mesoporous silica films for selective electrochemical determination of fluoride ion in tap water. ResearchGate. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Institutes of Health. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

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A Senior Application Scientist's Guide to the Analytical Quantification of Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, where they serve as key pharmacophores in drugs like the proteasome inhibitor bortezomib, and as versatile tools for chemical biology and sensor development due to their unique ability to form reversible covalent complexes with diols, such as those found in saccharides.[1] Consequently, the accurate and precise quantification of boronic acids is a critical task throughout the drug development lifecycle—from monitoring reaction kinetics and assessing starting material purity to quantifying residual impurities in final active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of boronic acids. We will move beyond a simple listing of techniques to explore the fundamental principles, discuss the rationale behind experimental choices, and provide actionable protocols grounded in established scientific literature.

The Analytical Challenge: The Dual Nature of Boronic Acids

The primary challenge in boronic acid analysis stems from their chemical equilibria in solution. Boronic acids can exist in a neutral, trigonal planar (sp² hybridized) form, which is prone to dehydration to form cyclic boroxine anhydrides. In the presence of Lewis bases or at higher pH, they can convert to a tetrahedral, anionic boronate (sp³ hybridized) form.[2] This dynamic nature can lead to complex chromatographic behavior, inconsistent analytical responses, and challenges in developing robust, reproducible methods. A successful analytical strategy must therefore control or account for these equilibria.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique in most analytical laboratories, offering a balance of performance, cost-effectiveness, and robustness for the analysis of UV-active boronic acids.

Principle of Operation

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For boronic acids, Reversed-Phase HPLC (RP-HPLC) is most common, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of boronic acids is primarily governed by the hydrophobicity of their organic substituent (R-group), but is significantly influenced by the pH of the mobile phase, which controls the ionization state of the boronic acid moiety.

Expert Insights on Method Development

The key to a successful HPLC-UV method for boronic acids is meticulous control over the mobile phase pH.

  • Low pH (e.g., pH 2-4): At acidic pH, the boronic acid is in its neutral, less polar form. This generally leads to better retention on a reversed-phase column. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically used. This is often the preferred starting point for method development as it simplifies the equilibrium, favoring the monomeric boronic acid over the boronate form.

  • High pH (e.g., pH 7-9): At or above the pKa (~9), the boronic acid converts to the anionic boronate form.[2] This increases polarity and typically reduces retention on a C18 column. While sometimes useful for separating from non-polar impurities, it can lead to poor peak shape if the buffer capacity is insufficient to control the on-column equilibrium.

Another critical consideration is the potential for on-column hydrolysis of boronate esters if they are the target analyte. The choice of stationary phase, particularly its residual silanol activity, can influence the rate of this degradation.[3] Modern, low-silanol activity columns are often preferred to ensure accurate quantification of the ester form.[3]

Experimental Protocol: HPLC-UV Quantification of a Generic Aryl Boronic Acid
  • System Preparation:

    • HPLC System: An Arc™ HPLC System or equivalent with a Photodiode Array (PDA) detector.

    • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Seal Wash: 90:10 Water/Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (or the λmax of the specific boronic acid).

    • Gradient: A typical starting gradient would be 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration. This must be optimized for the specific analyte(s).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the boronic acid reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples in the same diluent, ensuring the final concentration falls within the calibration range.

  • Data Analysis:

    • Integrate the peak area of the boronic acid in both the standards and samples.

    • Construct a linear regression curve of peak area versus concentration for the standards.

    • Quantify the boronic acid in the unknown samples using the calibration curve.

Trustworthiness: Self-Validating Systems

A robust HPLC-UV method should include system suitability tests (SSTs). A quality control (QC) standard should be injected periodically throughout the run. The retention time, peak area, and tailing factor of the QC injections should be monitored. Consistent SST results demonstrate that the system is performing as expected and that the equilibria are under control, ensuring the reliability of the quantitative data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level boronic acid impurities, LC-MS/MS is the method of choice.[4][5]

Principle of Operation

LC-MS/MS couples the separation power of HPLC with the sensitive and selective detection of a tandem quadrupole mass spectrometer. The mass spectrometer ionizes the analyte molecules and then separates them based on their mass-to-charge ratio (m/z). In Multiple Reaction Monitoring (MRM) mode, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored, providing exceptional selectivity and reducing matrix interference.

Expert Insights on Method Development

A significant advantage of modern LC-MS/MS is the ability to quantify many boronic acids directly without derivatization.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is highly effective for boronic acids.[6] It facilitates the formation of the deprotonated molecular ion [M-H]⁻, which can be used as the parent ion in MRM experiments.[6]

  • Reducing Complexity: Boronic acids can form adducts and oligomers (boroxines) in the ion source, complicating the mass spectrum.[7][8] Method development should focus on optimizing source parameters (e.g., drying gas temperature, nebulizer pressure) to minimize these unwanted species and maximize the signal for the desired [M-H]⁻ ion.[6][7]

  • Derivatization for Enhanced Sensitivity: For certain applications, particularly for non-nitrogen-containing aryl boronic acids at very low ppm levels, derivatization can significantly increase sensitivity.[5] This approach is often employed when quantifying potentially mutagenic impurities under ICH M7 guidelines.[5]

Experimental Protocol: LC-MS/MS for Trace Level Quantification
  • System Preparation:

    • LC-MS/MS System: Agilent LC-MS/MS system or equivalent with an ESI source.[6]

    • Column: Acquity BEH C18 column or similar.[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

  • MS Conditions (Negative ESI Mode): [6]

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 4500 V.

    • Drying Gas Temperature: 300 °C.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temperature: 350 °C.

    • MRM Transitions: Determined by infusing a standard solution of the target boronic acid to identify the parent ion [M-H]⁻ and its most stable fragment ion.

  • Chromatographic Conditions:

    • A fast gradient is often employed for high-throughput analysis, for example, a 1-minute run time.[7]

  • Sample and Standard Preparation:

    • Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 0.05 ppm to 5 ppm).[4][6]

  • Data Analysis:

    • Quantify using the peak area from the MRM chromatogram against the calibration curve. Method validation should be performed as per ICH guidelines, assessing linearity, accuracy (recovery), and precision.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for both structural elucidation and direct quantification of boronic acids without the need for chromatographic separation.[2]

Principle of Operation

Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's resonance to that of a certified internal standard of known concentration, a direct, accurate quantification can be achieved. ¹¹B is a quadrupolar nucleus with a high natural abundance (80.1%), making it well-suited for NMR studies.[9]

Expert Insights on Method Development
  • Distinguishing Species: ¹¹B NMR is exceptionally useful for studying the equilibria of boronic acids. The neutral, sp²-hybridized boronic acid gives a broad signal at a downfield chemical shift (δ ~26-30 ppm), while the anionic, sp³-hybridized boronate form appears as a sharper signal at an upfield chemical shift (δ ~1-7 ppm).[2] This allows for direct observation and quantification of complex formation with diols.[2][10]

  • Overcoming Oligomerization: In non-coordinating solvents like CDCl₃, boronic acids can form boroxine trimers, leading to complex or uninterpretable spectra.[11] This can be overcome by using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆, which breaks up the oligomers.[11]

  • Quantitative ¹¹B NMR (qNMR): For accurate quantification, proper experimental setup is crucial. This includes ensuring a sufficient relaxation delay (D1) between scans to allow for full relaxation of the ¹¹B nucleus, which can have a wide range of relaxation times. The method has been validated for determining boric acid in commercial products, demonstrating excellent linearity (R² > 0.99), recovery, and precision.[12]

Experimental Protocol: Quantitative ¹¹B NMR
  • Sample Preparation:

    • Accurately weigh a known amount of the boronic acid sample and a certified internal standard (e.g., boric acid standard) into an NMR tube.

    • Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer or higher, equipped with a broadband probe.

    • Nucleus: ¹¹B.

    • Parameters:

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 5 x T₁ (The longest T₁ of the signals of interest must be determined via an inversion-recovery experiment for highest accuracy). A delay of 30 seconds is often a good starting point.

      • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128 scans).

  • Data Processing and Analysis:

    • Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio if necessary.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      • C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * C_analyte

      • Where C is concentration, I is the integral value, N is the number of boron atoms per molecule (usually 1), MW is the molecular weight, m is the mass, and P is the purity of the standard.

Derivatization-Based Methods

Derivatization can be employed to enhance detectability, improve chromatographic behavior, or enable the analysis of boronic acids by techniques like Gas Chromatography (GC).

Post-Column Derivatization with Alizarin for Fluorescence Detection

This elegant HPLC-based method offers high selectivity for boronic acids.

  • Principle: After the boronic acids are separated by RP-HPLC, the column eluate is mixed with a solution of alizarin. Boronic acids react with alizarin to form a fluorescent complex, which is then detected by a fluorescence detector.[13][14] This post-column reaction imparts selectivity, as only boronic acids will generate a fluorescent signal.[14]

  • Application: The method is highly effective for monitoring organic reactions involving boronic acids in complex mixtures, with reported limits of detection for phenylboronic acid around 1.2 ng.[14]

  • Workflow:

    • Separation via RP-HPLC.

    • Eluate is mixed with an alizarin solution (e.g., 75 µM in acetonitrile with a small amount of base like triethylamine) delivered by a second pump.[14]

    • The mixture passes through a reaction coil, often heated (e.g., 50 °C), to ensure complete reaction.[14]

    • The fluorescent product is detected (e.g., λex 469 nm, λem 610 nm).[13][14]

Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSQuantitative NMR (¹¹B qNMR)HPLC-Fluorescence (Post-Column Derivatization)
Principle Chromatographic Separation & UV AbsorbanceChromatographic Separation & Mass-based DetectionNuclear Magnetic ResonanceChromatographic Separation & Fluorescence Detection
Selectivity ModerateVery HighHigh (Structural Info)Very High
Sensitivity µg/mL rangepg/mL to ng/mL range (ppm)[4][6]mg/mL range (LOD ~0.02% w/w)[12]ng range (LOD ~1 µM)[14]
Primary Use Case Routine purity analysis, content uniformityTrace impurity analysis, bioanalysisAbsolute quantification, structural confirmationSelective detection in complex matrices
Advantages Robust, cost-effective, widely availableHighest sensitivity and selectivity[4]No reference standard of the analyte needed for structural confirmation, non-destructiveHigh selectivity, reduces matrix effects
Limitations Requires chromophore, moderate sensitivityHigher equipment cost and complexityLower sensitivity, requires specialized equipmentRequires additional pump and reactor, method development can be more complex

Method Selection Workflow

The choice of analytical method is dictated by the specific requirements of the analysis. The following decision tree illustrates a logical approach to method selection.

MethodSelection start What is the analytical goal? goal_purity Routine Purity / Assay of API start->goal_purity goal_trace Trace Impurity Quantification start->goal_trace goal_absolute Absolute Quantification / Structural ID start->goal_absolute goal_complex Selective Detection in Complex Matrix start->goal_complex method_hplcuv HPLC-UV goal_purity->method_hplcuv Does analyte have a chromophore? method_lcms LC-MS/MS goal_trace->method_lcms Is ultimate sensitivity needed? method_qnmr ¹¹B qNMR goal_absolute->method_qnmr Is a primary method required? method_hplcfld HPLC with Post-Column Derivatization goal_complex->method_hplcfld Is high selectivity in a dirty matrix needed?

Caption: A decision tree for selecting the appropriate analytical method for boronic acid quantification.

Conclusion

The quantification of boronic acids presents unique but manageable challenges. For routine analysis of bulk materials where the boronic acid contains a UV chromophore, HPLC-UV offers a robust and reliable solution, provided that mobile phase conditions are carefully controlled. When high sensitivity is paramount, such as for the analysis of trace-level genotoxic impurities, LC-MS/MS is the undisputed gold standard, offering unparalleled selectivity and low limits of detection. For applications requiring absolute quantification without a specific reference standard or for detailed structural investigation of equilibria, ¹¹B NMR is an exceptionally powerful, albeit less sensitive, technique. Finally, selective derivatization strategies, such as post-column reaction with alizarin, provide an excellent tool for specific detection in complex reaction mixtures. By understanding the principles, strengths, and limitations of each method, researchers, scientists, and drug development professionals can select and develop the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their boronic acid-containing materials.

References

  • ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available from: [Link]

  • Scientific Research Publishing. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available from: [Link]

  • ResearchGate. Boron Determination—A Review of Analytical Methods. Available from: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • MDPI. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available from: [Link]

  • Wikipedia. Boronic acid. Available from: [Link]

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A Head-to-Head Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-fluoro-3-(pinacolboryl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this reaction is intrinsically linked to the choice of the palladium catalyst. While traditional catalysts often require in-situ generation, modern palladium precatalysts offer significant advantages in terms of air and moisture stability, well-defined stoichiometry, and consistent performance.[3][4][5][6]

This guide presents an in-depth performance comparison of three widely used classes of palladium precatalysts in the Suzuki-Miyaura coupling of a functionally rich boronic ester, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (C11H14BFO3) , with 4-bromoanisole . The selected precatalysts for this comparative study are:

  • XPhos Pd G3: A third-generation Buchwald palladacycle precatalyst.

  • PEPPSI™-IPr: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex featuring an N-heterocyclic carbene (NHC) ligand.

  • [(allyl)PdCl]₂: A representative allyl palladium precatalyst.

This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection for their synthetic endeavors. We will delve into the experimental protocols, present comparative performance data, and explore the mechanistic nuances that underpin the observed differences in catalytic activity.

The Model Reaction: A Gateway to Functionalized Biaryls

The chosen model reaction involves the coupling of two electronically and functionally distinct partners. The boronic ester, 4-fluoro-3-(pinacolboryl)benzonitrile, possesses both an electron-withdrawing nitrile group and a fluorine atom, functionalities commonly found in bioactive molecules. The coupling partner, 4-bromoanisole, is a readily available aryl bromide with an electron-donating methoxy group. The successful execution of this reaction provides a valuable biaryl scaffold for further synthetic elaboration.

Experimental Protocol: A Standardized Approach for Catalyst Evaluation

To ensure a fair and objective comparison, a standardized experimental protocol was designed. This protocol outlines the step-by-step procedure for conducting the Suzuki-Miyaura coupling and for monitoring its progress.

Reaction Setup and Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (4-bromoanisole, 1.0 mmol, 1.0 equiv.), the boronic ester (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of evacuation and backfilling.

  • The palladium precatalyst (0.01 mmol, 1 mol%) is added under a positive pressure of the inert gas.

  • The solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored for progress.

Reaction Monitoring:

The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

Performance Comparison: A Quantitative Analysis

The performance of each precatalyst was evaluated based on key metrics: reaction yield, turnover number (TON), and turnover frequency (TOF). The data presented in the following table is a synthesis of typical results reported in the literature for similar Suzuki-Miyaura couplings, providing a representative comparison.

PrecatalystLigand TypeTypical Yield (%)Reaction Time (h)TONTOF (h⁻¹)
XPhos Pd G3 Buchwald Biarylphosphine>951 - 4>95~24 - 95
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)90 - 982 - 690 - 98~15 - 49
[(allyl)PdCl]₂ (with added phosphine ligand)85 - 954 - 1285 - 95~7 - 24

Turnover Number (TON): Moles of product per mole of catalyst. Turnover Frequency (TOF): TON per unit of time (h⁻¹).

Mechanistic Insights: Understanding the "Why" Behind the Performance

The observed differences in the performance of these precatalysts can be attributed to their distinct activation pathways to the catalytically active Pd(0) species.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The precatalyst must first be activated to enter this cycle.

Suzuki-Miyaura Cycle Pd(0)L_n Active Pd(0) Species Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 / Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' Reductive_Elimination->Product

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Precatalyst Activation Pathways

The efficiency of the initial activation of the Pd(II) precatalyst to the active Pd(0) species is a critical factor influencing the overall reaction rate and yield.

Precatalyst_Activation cluster_0 Buchwald Palladacycle (G3) cluster_1 PEPPSI™-IPr cluster_2 Allyl Palladium Buchwald_G3 XPhos Pd(II) G3 Deprotonation Base-mediated Deprotonation Buchwald_G3->Deprotonation Reductive_Elimination_B Reductive Elimination Deprotonation->Reductive_Elimination_B Pd(0)_B Active Pd(0)-XPhos Reductive_Elimination_B->Pd(0)_B PEPPSI PEPPSI™-IPr Pd(II) Ligand_Displacement Ligand (Py) Displacement by Boronate/Base PEPPSI->Ligand_Displacement Reduction Reductive Elimination or Transmetalation-driven Reduction Ligand_Displacement->Reduction Pd(0)_P Active Pd(0)-IPr Reduction->Pd(0)_P Allyl_Pd [(allyl)PdCl]₂ Ligand_Addition Addition of Phosphine Ligand Allyl_Pd->Ligand_Addition Allyl_Pd_L (allyl)Pd(L)Cl Ligand_Addition->Allyl_Pd_L Activation_A Transmetalation or Nucleophilic Attack Allyl_Pd_L->Activation_A Pd(0)_A Active Pd(0)-L Activation_A->Pd(0)_A

Figure 2: Simplified activation pathways for the different classes of palladium precatalysts.

Buchwald Palladacycles (e.g., XPhos Pd G3): These precatalysts are activated via a base-mediated deprotonation of the biaryl scaffold, followed by reductive elimination to generate the active Pd(0) species.[8] The design of the ligand and the palladacycle structure allows for a rapid and efficient generation of the active catalyst, even at low temperatures.

PEPPSI™ Precatalysts (e.g., PEPPSI™-IPr): The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) complexes are characterized by a stabilizing pyridine ligand that is readily displaced by a component of the reaction mixture, such as the boronic acid or the base. This displacement initiates the reduction of Pd(II) to the active Pd(0) catalyst. The bulky N-heterocyclic carbene (NHC) ligand promotes high catalytic activity and stability.

Allyl Palladium Precatalysts (e.g., [(allyl)PdCl]₂): These precatalysts require the addition of a supporting ligand, typically a phosphine, to form an initial (allyl)Pd(L)Cl complex. The activation to Pd(0) can then proceed through several pathways, including transmetalation with the organoboron reagent or nucleophilic attack by the base on the allyl ligand.[3] The rate of activation can be more sensitive to the specific reaction conditions and the nature of the added ligand compared to the more well-defined Buchwald and PEPPSI systems.[3][4][5][6]

Conclusion: Selecting the Optimal Precatalyst

The choice of palladium precatalyst can have a profound impact on the outcome of a Suzuki-Miyaura cross-coupling reaction.

  • XPhos Pd G3 and other third-generation Buchwald precatalysts generally offer the highest activity and broadest substrate scope, often leading to rapid reactions and high yields even with challenging substrates. Their well-defined activation pathway contributes to their reliability and reproducibility.

  • PEPPSI™-IPr provides a robust and user-friendly alternative, with the NHC ligand imparting excellent stability and activity. These catalysts are particularly attractive for their ease of handling and consistent performance across a range of applications.

  • Allyl palladium precatalysts , when combined with an appropriate phosphine ligand, offer a versatile and cost-effective option. However, the in-situ formation of the active catalyst may require more optimization of reaction conditions to achieve maximum efficiency.

Ultimately, the optimal precatalyst for a specific application will depend on a variety of factors, including the nature of the substrates, the desired reaction conditions, and economic considerations. This guide provides a framework for understanding the performance characteristics of these key palladium precatalysts, enabling researchers to make more informed decisions in their synthetic endeavors.

References

  • Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Shaikh, R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Boruah, P. R., et al. (2015).
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed.
  • SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 28, 2026, from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. (2020). Sci-Hub. Retrieved January 28, 2026, from [Link]

  • Preformed Pd(II)
  • Optimization of the Suzuki-Miyaura cross coupling reaction of... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (n.d.). FULIR. Retrieved January 28, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. (2025). White Rose Research Online.
  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021). MDPI.

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from (2-Fluoro-5-pentanoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is but the first step on a long and exacting journey. The true measure of success lies in the rigorous, unambiguous validation of the synthesized molecule's structure. This is particularly critical when dealing with versatile and reactive starting materials like (2-Fluoro-5-pentanoylphenyl)boronic acid, where the potential for diverse and complex derivatives is vast.

This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to confidently elucidate the structure of novel compounds derived from this fluorinated and functionalized phenylboronic acid. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establishing a self-validating system of protocols that ensures the scientific integrity of your findings.

The Central Role of (2-Fluoro-5-pentanoylphenyl)boronic acid in Synthesis

(2-Fluoro-5-pentanoylphenyl)boronic acid is a valuable starting material in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group, well-known for its participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of a fluorine atom can significantly influence the electronic properties and metabolic stability of the final compound, a desirable attribute in drug design.[3] Furthermore, the pentanoyl group offers a reactive handle for further synthetic transformations. Given this trifecta of functionality, the unambiguous confirmation of the structure of any resulting derivative is paramount.

A Multi-Modal Approach to Structural Validation: An Overview

No single analytical technique is sufficient to definitively prove the structure of a novel compound. Instead, a complementary suite of spectroscopic and chromatographic methods must be employed. Each technique provides a unique piece of the structural puzzle, and their collective data builds an unshakeable foundation of evidence.

cluster_synthesis Synthesis cluster_validation Structural Validation Workflow Start (2-Fluoro-5-pentanoylphenyl)boronic acid Reaction Synthetic Transformation (e.g., Suzuki Coupling) Start->Reaction Product Novel Compound Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Product->NMR Primary Structure MS Mass Spectrometry (HRMS) Product->MS Molecular Weight Chromatography Chromatography (HPLC/UPLC, GC-MS) Product->Chromatography Purity & Separation Crystallography X-ray Crystallography (If single crystal) NMR->Crystallography Confirmatory Final_Structure Validated Structure NMR->Final_Structure MS->Crystallography Chromatography->NMR Crystallography->Final_Structure

Caption: A typical workflow for the synthesis and structural validation of novel compounds.

Spectroscopic Techniques: The Core of Structural Elucidation

Spectroscopic methods provide detailed information about the chemical environment of atoms within a molecule. For derivatives of (2-Fluoro-5-pentanoylphenyl)boronic acid, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a derivative of our starting material, one would expect to see signals corresponding to the aromatic protons, the protons of the pentanoyl chain, and any new protons introduced during the synthesis. The coupling patterns between adjacent protons are crucial for establishing connectivity.

  • ¹³C NMR (Carbon NMR): This technique provides a count of the number of unique carbon atoms in the molecule. While generally less sensitive than ¹H NMR, it is a critical tool for confirming the carbon skeleton of the compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their attached atoms.

  • ¹⁹F NMR (Fluorine NMR): Given the fluorine substituent on the starting material, ¹⁹F NMR is an essential experiment.[3] It provides a direct and sensitive probe for the fluorine atom's environment.[4] Changes in the chemical shift of the fluorine signal compared to the starting material can confirm that a reaction has occurred at a specific site and can provide insights into the electronic nature of the new derivative.

  • ¹¹B NMR (Boron NMR): This technique is particularly useful for confirming the state of the boronic acid moiety.[5] The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or other derivatives.[6] This is crucial for verifying that the intended transformation of the boronic acid has taken place.

Table 1: Comparison of NMR Techniques for Structural Validation

TechniqueInformation ProvidedCausality for UseTypical Sample Amount
¹H NMR Proton connectivity, chemical environment, relative numbers.Primary tool for elucidating the organic framework.1-5 mg
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the carbon backbone and functional groups.5-20 mg
¹⁹F NMR Fluorine environment, electronic effects.Essential for tracking changes at the fluorine-substituted position.[3]1-5 mg
¹¹B NMR Hybridization state of the boron atom (sp² vs. sp³).Confirms reactions involving the boronic acid group.[5]~4 mg[5]
Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula of a novel compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common and effective ionization technique for many organoboron compounds.[7]

The isotopic signature of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool in mass spectrometry, aiding in the identification of boron-containing fragments.[8][9]

Chromatographic Techniques: Assessing Purity and Aiding Isolation

Chromatographic methods are essential for separating the desired product from unreacted starting materials, byproducts, and other impurities. They are also crucial for assessing the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating and quantifying the components of a mixture.[10] A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis.[11] Method development should therefore focus on minimizing this degradation, for instance, by using columns with low silanol activity and avoiding acidic mobile phase modifiers where possible.[11] A well-developed HPLC/UPLC method should show a single, sharp peak for the purified novel compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be a valuable tool for both separation and identification.[12] However, many boronic acid derivatives may require derivatization to increase their volatility and stability for GC analysis.

Table 2: Comparison of Chromatographic Techniques

TechniquePrimary UseKey Considerations
HPLC/UPLC Purity assessment, preparative separation.Potential for on-column hydrolysis of boronic acids.[11]
GC-MS Analysis of volatile and thermally stable compounds.May require derivatization for non-volatile compounds.

The Definitive Proof: X-ray Crystallography

When a suitable single crystal of the novel compound can be grown, X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information.[13] It can definitively establish atom connectivity, stereochemistry, and conformational preferences. While not always feasible, a crystal structure is the ultimate confirmation of a proposed molecular structure.[14]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be interdependent, with the results of one technique informing and validating the others.

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Integrate all signals and determine coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. Note the chemical shift relative to a standard (e.g., CFCl₃).

  • ¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum to confirm the state of the boron atom.[5]

  • Data Analysis: Correlate the data from all NMR experiments to build a complete picture of the molecule's structure.

Protocol 2: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Infusion and Ionization: Infuse the sample into an ESI-equipped high-resolution mass spectrometer.

  • Mass Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Compare this with the expected formula.

Protocol 3: HPLC Purity Assessment
  • Column Selection: Choose a reversed-phase column with low silanol activity to minimize hydrolysis.[11]

  • Mobile Phase Optimization: Develop a gradient or isocratic method using a suitable mobile phase (e.g., acetonitrile/water or methanol/water). Avoid strong acids if possible.

  • Sample Analysis: Inject a solution of the purified compound and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Purity Calculation: Integrate the peak area of the main component and any impurities to determine the purity of the sample.

Start Purified Novel Compound NMR Protocol 1: Comprehensive NMR Analysis Start->NMR MS Protocol 2: High-Resolution Mass Spectrometry Start->MS HPLC Protocol 3: HPLC Purity Assessment Start->HPLC Structure_Hypothesis Proposed Structure NMR->Structure_Hypothesis MS->Structure_Hypothesis Validation Data Correlation & Validation HPLC->Validation Purity Check Structure_Hypothesis->Validation Final_Structure Confirmed Structure Validation->Final_Structure

Caption: Interdependent workflow of analytical protocols for structural validation.

Conclusion

The structural validation of novel compounds synthesized from (2-Fluoro-5-pentanoylphenyl)boronic acid demands a meticulous and multi-faceted analytical approach. By synergistically employing a suite of spectroscopic and chromatographic techniques, researchers can build an irrefutable case for the structure of their newly created molecules. This guide has outlined not just the "what" but the "why" of these essential methods, providing a framework for generating robust, reliable, and publishable data. The principles of scientific integrity and trustworthiness are paramount, and a self-validating system of protocols, as described herein, is the surest path to achieving them.

References

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A Spectroscopic Guide to (2-Fluoro-5-pentanoylphenyl)boronic Acid and Its Derivatives: Characterization and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Among these, (2-Fluoro-5-pentanoylphenyl)boronic acid stands out as a versatile intermediate, featuring a fluorine substituent and a keto group that offer multiple points for molecular elaboration. The boronic acid moiety itself is a unique functional group, capable of reversible covalent interactions, particularly with diols, which underpins its use in chemical sensing and drug delivery.[1]

However, the reactivity of the boronic acid group also presents an analytical challenge. It readily forms derivatives, such as boronate esters through reaction with diols, or dehydrates to form cyclic trimeric anhydrides known as boroxines.[2] For researchers and drug development professionals, the ability to distinguish between the parent acid and its derivatives is paramount for reaction monitoring, quality control, and understanding biological activity.

This guide provides an in-depth spectroscopic comparison of (2-Fluoro-5-pentanoylphenyl)boronic acid and its common derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causal relationships between structural modifications and spectral changes. Our objective is to equip the reader with the expertise to confidently characterize these valuable compounds.

Molecular Structures Under Investigation

The primary comparison in this guide will be between the parent boronic acid and its corresponding pinacol boronate ester, a common and stable derivative used to protect the boronic acid functionality or to modify its properties.

G cluster_0 (2-Fluoro-5-pentanoylphenyl)boronic acid cluster_1 Pinacol Boronate Ester Derivative a a b b

Figure 1. Chemical structures of the parent acid and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of boronic acids and their derivatives. A multi-nuclear (¹H, ¹³C, ¹¹B, ¹⁹F) approach provides a comprehensive picture of the molecular structure.

The Causality Behind NMR Analysis

The key to distinguishing the boronic acid from its ester derivative lies in the change of the boron atom's hybridization state and its electronic environment. In the boronic acid, the boron is sp² hybridized with a vacant p-orbital.[3] Upon esterification with a diol (like pinacol), the boron atom becomes sp³ hybridized in the resulting boronate ester. This fundamental change dramatically influences the chemical shifts of nearby nuclei, most notably the boron atom itself (¹¹B) and, to a lesser extent, the attached aromatic protons and carbons.

¹¹B NMR: The Most Direct Probe

¹¹B NMR is exceptionally valuable for directly observing the boron center.[4] The chemical shift of ¹¹B is highly sensitive to the coordination number and substituents on the boron atom.[2][5]

  • Boronic Acids (sp²): Typically resonate in the range of δ 27–33 ppm.[2]

  • Boronate Esters (sp³): Show a significant upfield shift, resonating at approximately δ 20-25 ppm for pinacol esters, while tetracoordinate boronate anions (formed in the presence of a Lewis base) shift even further upfield to δ 5–15 ppm.[2][6]

This clear and significant shift provides an unambiguous diagnostic marker for the conversion of a boronic acid to a boronate ester.[6][7]

¹⁹F NMR: A Sensitive Reporter

The fluorine atom on the aromatic ring acts as a sensitive probe of the electronic changes occurring at the ortho-positioned boronic acid group.[8] The conversion to a boronate ester alters the electron-withdrawing nature of the boron-containing substituent, which in turn influences the shielding of the ¹⁹F nucleus.[9] One can expect a subtle but measurable change in the ¹⁹F chemical shift upon esterification.

¹H and ¹³C NMR: Observing the Molecular Framework

While less dramatic than ¹¹B NMR, both ¹H and ¹³C NMR provide confirmatory evidence of derivatization.

  • ¹H NMR: The most noticeable change is the disappearance of the broad singlet corresponding to the B(OH)₂ protons, which typically appears between δ 4.5 and 8.0 ppm and is often exchangeable with D₂O. This is replaced by the characteristic signals of the diol moiety. For a pinacol ester, a sharp singlet integrating to 12 protons will appear around δ 1.3 ppm.

  • ¹³C NMR: The carbon atom directly attached to the boron (C-B bond) will experience a change in its chemical shift due to the rehybridization of the boron atom.

Comparative NMR Data
Nucleus (2-Fluoro-5-pentanoylphenyl)boronic acid (Hypothetical δ) Pinacol Boronate Ester Derivative (Hypothetical δ) Key Observation
¹¹B ~29 ppm~22 ppmSignificant upfield shift confirms ester formation.[2]
¹⁹F ~ -115 ppm~ -114.5 ppmMinor shift due to altered electronic environment.
¹H ~8.2 ppm (s, 2H, B(OH)₂)DisappearsDisappearance of exchangeable boronic acid protons.
Aromatic region (m, 3H)Aromatic region (m, 3H)Subtle shifts in aromatic protons.
~3.0 ppm (t, 2H, -CH₂CO-)~3.0 ppm (t, 2H, -CH₂CO-)Pentanoyl signals remain largely unchanged.
N/A~1.35 ppm (s, 12H, pinacol -CH₃)Appearance of sharp singlet for pinacol methyls.
¹³C ~130 ppm (C-B)~128 ppm (C-B, broad due to quadrupolar relaxation)Shift and broadening of the C-B signal.
N/A~84 ppm (pinacol quaternary C)Appearance of pinacol carbon signal.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid or derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help sharpen the -OH proton signals.

  • Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. If the B(OH)₂ signal is of interest, ensure the solvent is dry.

  • ¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a boron-free quartz NMR tube for optimal results to avoid the broad background signal from borosilicate glass tubes.[10] A proton-decoupled experiment is standard.

  • ¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. A proton-decoupled experiment is typically performed.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F).

G cluster_workflow General NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument Spectrometer Setup (Tune to desired nucleus) prep->instrument acquire Data Acquisition (Standard pulse sequences) instrument->acquire process Data Processing (FT, Phasing, Referencing) acquire->process analyze Spectral Analysis (Compare chemical shifts) process->analyze

Figure 2. A generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a rapid and effective technique for identifying the presence and absence of key functional groups, making it ideal for monitoring the conversion of a boronic acid to an ester.[11]

The Causality Behind IR Analysis

The vibrational frequencies of chemical bonds are sensitive to the masses of the bonded atoms and the bond strength. The conversion of a B(OH)₂ group to a B(O-C)₂ group involves breaking O-H bonds and forming new B-O and C-O bonds, each with distinct vibrational signatures.

  • O-H Stretch: The most prominent feature in the IR spectrum of a boronic acid is a very broad absorption band between 3600 and 3200 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the B(OH)₂ group.[12]

  • B-O Stretch: The asymmetric B-O stretching vibration in boronic acids appears as a strong, sharp band around 1350-1380 cm⁻¹.[13]

  • C=O Stretch: The pentanoyl group will exhibit a strong, sharp absorption around 1680-1700 cm⁻¹, which should remain relatively unchanged upon derivatization of the boronic acid.

Upon formation of a boronate ester, the broad O-H stretch will disappear completely. This disappearance is the most definitive evidence of successful esterification. Concurrently, new or shifted bands corresponding to the B-O-C and C-O stretches of the ester will appear, typically in the 1300-1000 cm⁻¹ region.[13]

Comparative IR Data
Vibrational Mode (2-Fluoro-5-pentanoylphenyl)boronic acid (cm⁻¹) Pinacol Boronate Ester Derivative (cm⁻¹) Key Observation
O-H stretch (H-bonded) 3600-3200 (very broad, strong)AbsentDisappearance of the broad -OH band.[12]
C-H stretch (aromatic/aliphatic) 3100-2850 (medium)3100-2850 (medium)Largely unchanged.
C=O stretch ~1685 (strong, sharp)~1685 (strong, sharp)Unchanged.
B-O stretch (asymmetric) ~1360 (strong, sharp)Shifted/coupled with C-O stretchesShift and change in the B-O stretching region.
B-O-C/C-O stretches N/A1300-1000 (multiple strong bands)Appearance of new, strong ester bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the key peaks corresponding to the functional groups of interest.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like (2-fluoro-5-pentanoylphenyl)boronic acid, the absorption spectrum is dominated by π → π* transitions within the phenyl ring.

The Causality Behind UV-Vis Analysis

The boronic acid group, with its empty p-orbital, can participate in resonance with the aromatic π-system, acting as an electron-accepting group.[3] This influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). When the boronic acid (sp² boron) is converted to a boronate ester (sp³ boron), the boron atom no longer possesses an empty p-orbital for resonance.[3] This loss of conjugation generally leads to a change in the energy of the electronic transitions, resulting in a shift in the maximum absorption wavelength (λ_max). This shift is often a hypsochromic (blue) shift, as the energy required for the transition increases.[3]

Comparative UV-Vis Data
Compound Solvent Hypothetical λ_max (nm) Key Observation
(2-Fluoro-5-pentanoylphenyl)boronic acidMethanol~255 nmBaseline absorption for the conjugated system.
Pinacol Boronate Ester DerivativeMethanol~248 nmHypsochromic (blue) shift due to loss of B-π conjugation.[3]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a UV-transparent solvent (e.g., methanol, acetonitrile). A typical concentration is around 10⁻⁵ M. Prepare a blank solution using the same solvent.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum of the blank solution first to establish a baseline. Then, record the absorbance spectra of the samples, typically from 400 nm down to 200 nm.

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max) for each compound.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing ultimate confirmation of its identity.

The Causality Behind MS Analysis

MS separates ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids, often revealing the molecular ion peak, typically as the deprotonated species [M-H]⁻ in negative ion mode or protonated/sodiated species in positive ion mode.[14]

A significant challenge in the MS analysis of boronic acids is their propensity to dehydrate in the gas phase or ion source to form the trimeric boroxine.[15] This can complicate the spectrum, showing a peak corresponding to the boroxine mass rather than the monomeric acid. Derivatization to the pinacol ester often provides a cleaner spectrum, as the ester is less prone to such in-source reactions and gives a clear molecular ion peak corresponding to the ester's mass.[16]

Comparative MS Data
Compound Formula Exact Mass Expected Ion (ESI-) Key Observation
(2-Fluoro-5-pentanoylphenyl)boronic acidC₁₁H₁₂BFO₃222.08m/z 221.07 [M-H]⁻Confirms monomer mass. Potential for boroxine observation.
Pinacol Boronate Ester DerivativeC₁₇H₂₂BFO₃304.16m/z 303.15 [M-H]⁻Unambiguous confirmation of the ester's molecular weight.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of a modifier like ammonium acetate may be added to promote ionization.[15]

  • Instrument Setup: Use an ESI-MS system. Optimize source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation or dehydration.[15]

  • Data Acquisition: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes to determine the best ionization.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and compare its m/z value to the calculated exact mass.

Conclusion: A Multi-faceted Approach to Characterization

The spectroscopic characterization of (2-Fluoro-5-pentanoylphenyl)boronic acid and its derivatives is a clear illustration of the principle of complementary data. No single technique tells the whole story.

  • ¹¹B NMR provides the most direct and unambiguous evidence of the boron's chemical state.

  • ¹H NMR and IR Spectroscopy offer definitive proof of the loss of the acidic protons and the hydroxyl groups.

  • Mass Spectrometry confirms the correct molecular weight for the parent compound and its derivatives.

  • ¹⁹F and ¹³C NMR, along with UV-Vis Spectroscopy, provide a deeper insight into the electronic consequences of derivatization.

By judiciously applying this suite of spectroscopic tools, researchers, scientists, and drug development professionals can confidently elucidate the structures of these important molecules, ensuring the integrity of their synthetic pathways and the quality of their final compounds. This robust analytical foundation is critical for advancing research and development in fields that rely on the versatile chemistry of boronic acids.

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